yk5
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1268273-23-9 |
|---|---|
Molecular Formula |
C18H24N8O3S |
Molecular Weight |
432.5 |
IUPAC Name |
N-[6-amino-2-[4,6-dimethoxy-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]sulfanylpyrimidin-4-yl]prop-2-enamide |
InChI |
InChI=1S/C18H24N8O3S/c1-5-13(27)21-12-10-11(19)20-18(22-12)30-14-15(28-3)23-17(24-16(14)29-4)26-8-6-25(2)7-9-26/h5,10H,1,6-9H2,2-4H3,(H3,19,20,21,22,27) |
InChI Key |
ZYAVZIQPWICPQI-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=NC(=C(C(=N2)OC)SC3=NC(=CC(=N3)NC(=O)C=C)N)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
YK5; YK-5; YK 5; |
Origin of Product |
United States |
Foundational & Exploratory
YK5 Hsp70 Inhibitor: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 70 (Hsp70) is a highly conserved molecular chaperone pivotal to cellular proteostasis. In cancer cells, Hsp70 is frequently overexpressed and plays a critical role in maintaining the stability and function of numerous oncoproteins, thereby promoting cell survival, proliferation, and resistance to therapy. This has positioned Hsp70 as a compelling target for anticancer drug development. YK5 is a novel small molecule inhibitor that selectively targets Hsp70, demonstrating potent anti-tumor activity. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its interaction with Hsp70, its impact on the chaperone's biochemical functions, and the downstream consequences for cancer cell signaling pathways.
Core Mechanism of Action: Allosteric Inhibition of Hsp70
This compound functions as an allosteric inhibitor of Hsp70. Unlike ATP-competitive inhibitors that target the nucleotide-binding domain (NBD), this compound binds to a distinct and previously unknown allosteric pocket located in the NBD of Hsp70.[1][2] This binding is highly selective for cytosolic Hsp70 isoforms.[2][3]
The binding of this compound to this allosteric site is covalent, forming an irreversible bond with a cysteine residue (Cys267) within the pocket.[2][3] This covalent interaction locks Hsp70 in a conformation that is unfavorable for its chaperone activity. While the binding is irreversible, non-covalent analogs of this compound have been shown to operate via a similar mechanism, indicating that the allosteric modulation is key to its inhibitory function.[3]
Disruption of the Hsp70-Hsp90 Chaperone Machinery
A primary consequence of this compound binding to Hsp70 is the disruption of the Hsp70-Hsp90 chaperone cycle. This cycle is essential for the maturation and stability of a wide range of "client" proteins, many of which are oncoproteins. The co-chaperone HOP (Hsp70-Hsp90 organizing protein) facilitates the transfer of client proteins from Hsp70 to Hsp90. This compound, by inducing a conformational change in Hsp70, interferes with the formation of the Hsp70-HOP-Hsp90 ternary complex.[1][2] This disruption prevents the proper folding and maturation of client proteins, targeting them for proteasomal degradation.[1]
dot
Caption: this compound disrupts the Hsp70-Hsp90 chaperone cycle.
Data Presentation
Table 1: Effect of this compound on Hsp70-Dependent Biochemical Functions
| Parameter | Assay | System | Effect of this compound | IC50 | Reference |
| Substrate Refolding | Luciferase Refolding | Purified Hsc70 and DJA2 | Inhibition | Not Reported | [1] |
| Luciferase Refolding | In cells (endogenous Hsp70) | Inhibition | ~7 µM | [1] | |
| ATPase Activity | ATPase Assay | Recombinant Hsc70 (DJA1-stimulated) | No effect | Not Applicable | [1] |
| ATPase Assay | Recombinant Hsc70 (DJA1 and Hsp110-stimulated) | Partial Inhibition | Not Reported | [1] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Effect | Concentration | Reference |
| SKBr3 | Breast Cancer | Western Blot | Degradation of HER2, Raf-1, Akt | 0.5, 1, 5 µM | [4] |
| Cell Proliferation | Inhibition | 0.5, 1, 5 µM | [4] | ||
| Apoptosis Assay | Induction of Apoptosis | 0.5, 1, 5 µM | [4] | ||
| Co-immunoprecipitation | Dose-dependent depletion of Hsp70 bound to HOP | Not specified | [2][3] |
Signaling Pathway Perturbations
By disrupting the Hsp70-Hsp90 chaperone machinery, this compound leads to the degradation of a host of oncoproteins that are dependent on this system for their stability and function. This results in the inhibition of multiple downstream signaling pathways critical for cancer cell survival and proliferation.
Key client proteins destabilized by this compound treatment include:
-
HER2 (ErbB2): A receptor tyrosine kinase overexpressed in a subset of breast cancers.
-
Raf-1: A serine/threonine-protein kinase in the MAPK/ERK signaling pathway.
-
Akt: A serine/threonine-protein kinase that plays a key role in cell survival and metabolism.
The degradation of these proteins leads to the downregulation of their respective signaling cascades, ultimately inducing cell growth arrest and apoptosis.[4][5]
dot
Caption: Downstream signaling effects of this compound.
Experimental Protocols
Hsp70-Dependent Luciferase Refolding Assay
This assay measures the ability of Hsp70 to refold denatured luciferase, a process that is inhibited by this compound.
Methodology:
-
Denaturation of Luciferase: Recombinant firefly luciferase is denatured by incubation in a solution containing guanidinium HCl or by heat shock.
-
Refolding Reaction: The denatured luciferase is diluted into a refolding buffer containing the Hsp70 chaperone machinery (Hsp70, Hsp40, and an ATP regeneration system) in the presence of either this compound or a vehicle control (DMSO).
-
Measurement of Luciferase Activity: At various time points, aliquots of the refolding reaction are mixed with a luciferase substrate solution. The luminescence, which is proportional to the amount of refolded, active luciferase, is measured using a luminometer.
-
Data Analysis: The rate of luciferase refolding in the presence of this compound is compared to the vehicle control to determine the extent of inhibition. The IC50 value can be calculated from a dose-response curve.
dot
Caption: Workflow for the Luciferase Refolding Assay.
Hsp70 ATPase Assay
This assay measures the ATP hydrolysis activity of Hsp70, which can be modulated by this compound under certain conditions.
Methodology:
-
Reaction Setup: Recombinant Hsp70 is incubated in a reaction buffer containing ATP and MgCl2. Co-chaperones such as Hsp40 (DJA1) and nucleotide exchange factors like Hsp110 can be included to stimulate ATPase activity. The reaction is performed in the presence of this compound or a vehicle control.
-
Incubation: The reaction mixture is incubated at 37°C to allow for ATP hydrolysis.
-
Detection of Inorganic Phosphate: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified. This can be done using a colorimetric method, such as the malachite green assay, which forms a colored complex with Pi that can be measured spectrophotometrically.
-
Data Analysis: The rate of ATP hydrolysis is calculated from the amount of Pi generated over time. The effect of this compound is determined by comparing the rates in its presence and absence.
dot
Caption: Workflow for the Hsp70 ATPase Assay.
Cell Viability (MTT) Assay
This assay assesses the effect of this compound on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined from the dose-response curve.
dot
References
- 1. Identification of an Allosteric Pocket on Human Hsp70 Reveals a Mode of Inhibition of This Therapeutically Important Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Allosteric Control Mechanisms in Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
The Cellular Target of YK5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cellular target and mechanism of action of YK5, a small-molecule inhibitor with demonstrated anti-tumor activity. This compound selectively targets the molecular chaperone Heat shock protein 70 (Hsp70), a key regulator of protein homeostasis frequently overexpressed in cancer cells. By binding to a novel allosteric site within the Nucleotide Binding Domain (NBD) of Hsp70, this compound disrupts the Hsp70/Hsp90 chaperone machinery, leading to the degradation of oncogenic client proteins and subsequent cancer cell apoptosis. This guide details the molecular interactions, signaling pathways, and experimental methodologies used to elucidate the function of this compound, presenting a valuable resource for researchers in oncology and drug development.
Introduction
The Heat shock protein 70 (Hsp70) family of molecular chaperones plays a critical role in maintaining cellular proteostasis by assisting in the folding of newly synthesized polypeptides, refolding of misfolded proteins, and directing terminally damaged proteins for degradation. In cancer cells, Hsp70 is often overexpressed and is integral to the stability and function of a multitude of oncoproteins, contributing to tumor growth, survival, and resistance to therapy. Consequently, Hsp70 has emerged as a promising therapeutic target for cancer treatment. This compound is a rationally designed small-molecule inhibitor that has been identified as a potent and selective modulator of Hsp70 activity.
The Cellular Target of this compound: Heat Shock Protein 70 (Hsp70)
The primary cellular target of this compound is the 70-kilodalton heat shock protein (Hsp70). Specifically, this compound interacts with cytosolic Hsp70 isoforms, including the constitutively expressed Hsc70 (HSPA8) and the stress-inducible Hsp72 (HSPA1A/B).
Binding Site and Affinity
This compound binds to a previously unknown allosteric pocket located in the Nucleotide Binding Domain (NBD) of Hsp70.[1] This binding is highly specific, as this compound does not significantly interact with other major chaperone proteins such as Hsp90. The binding of this compound to this allosteric site is covalent, which contributes to its high apparent affinity and potent inhibition. While a precise dissociation constant (Kd) has not been reported in the reviewed literature, the irreversible nature of the binding suggests a very strong interaction.
Mechanism of Action
This compound exerts its anti-tumor effects by disrupting the Hsp70/Hsp90 chaperone cycle, which is essential for the maturation and stability of numerous oncogenic "client" proteins.
Disruption of the Hsp70/Hsp90/Onco-Client Protein Complex
The Hsp90 chaperone machinery is a dynamic multi-protein complex where Hsp70 plays a crucial role in the initial recognition and loading of client proteins onto Hsp90. This compound, by binding to Hsp70, interferes with the formation of a functional Hsp70/Hsp90/client protein complex.[2] This disruption prevents the proper folding and stabilization of oncogenic client proteins.
Proteasomal Degradation of Onco-Proteins
The destabilization of the chaperone-client complex leads to the ubiquitination and subsequent degradation of these oncoproteins by the proteasome. Key oncogenic client proteins targeted by this mechanism include:
-
HER2 (Human Epidermal Growth Factor Receptor 2): A receptor tyrosine kinase overexpressed in a subset of breast cancers.
-
Raf-1: A serine/threonine-protein kinase in the MAPK/ERK signaling pathway.
-
Akt: A serine/threonine-protein kinase that plays a key role in cell survival and proliferation.
The degradation of these proteins upon this compound treatment has been demonstrated in various cancer cell lines.[2]
Induction of Apoptosis
By promoting the degradation of key survival and proliferation-promoting proteins, this compound ultimately triggers programmed cell death (apoptosis) in cancer cells.
Quantitative Data
The following tables summarize the quantitative data available for this compound from various in vitro studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Cell Line / System | IC50 Value | Reference |
| Luciferase Refolding | In-cell assay | ~7 µM | --INVALID-LINK-- |
Table 2: Effective Concentrations of this compound in Cancer Cell Lines
| Biological Effect | Cell Line | Concentration(s) | Treatment Duration | Reference |
| Degradation of Hsp90/Hsp70 onco-client proteins | SKBr3 | 0.5, 1, 5 µM | 72 hours | [this compound |
| Induction of Apoptosis | SKBr3 | 0.5, 1, 5 µM | 24 hours | [this compound |
| Inhibition of Cell Proliferation | SKBr3 | 0.5, 1, 5 µM | 72 hours | [this compound |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular target and mechanism of action of this compound.
Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of the Hsp70-Hsp90 Complex
This protocol is designed to assess the interaction between Hsp70 and Hsp90 in the presence and absence of this compound.
-
Cell Culture and Treatment:
-
Culture SKBr3 breast cancer cells in appropriate media until they reach 70-80% confluency.
-
Treat cells with either DMSO (vehicle control) or varying concentrations of this compound (e.g., 1, 5, 10 µM) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate. Determine protein concentration using a BCA assay.
-
-
Immunoprecipitation:
-
Incubate 500 µg to 1 mg of protein lysate with an anti-Hsp90 antibody (or anti-Hsp70 antibody) overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose or magnetic beads and incubate for an additional 2-4 hours at 4°C.
-
Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads).
-
Wash the beads three to five times with ice-cold lysis buffer.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against Hsp70 and Hsp90.
-
Use appropriate HRP-conjugated secondary antibodies and detect with an enhanced chemiluminescence (ECL) substrate.
-
A decrease in the amount of Hsp70 co-immunoprecipitated with Hsp90 in this compound-treated samples compared to the control indicates disruption of the complex.
-
Western Blot Analysis for Onco-Protein Degradation
This protocol is used to measure the levels of Hsp70/Hsp90 client proteins following this compound treatment.
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., SKBr3) and treat with DMSO or this compound at various concentrations (e.g., 0.5, 1, 5 µM) for different time points (e.g., 24, 48, 72 hours).
-
-
Protein Extraction:
-
Lyse cells as described in the Co-IP protocol (section 5.1.2).
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HER2, Raf-1, Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the relative decrease in onco-protein levels.
-
Signaling Pathways and Visualizations
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its target identification.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound target identification.
Conclusion
This compound represents a significant tool for studying the cellular functions of Hsp70 and a promising lead compound for the development of novel anti-cancer therapeutics. Its specific allosteric targeting of Hsp70 provides a clear mechanism for the disruption of the Hsp90 chaperone machinery, leading to the selective degradation of onco-proteins and the induction of apoptosis in cancer cells. The detailed protocols and data presented in this guide offer a solid foundation for further research into this compound and other Hsp70 inhibitors. Future studies should aim to determine the precise binding kinetics and to evaluate the in vivo efficacy and safety profile of this compound and its analogs.
References
- 1. Breast Cancer Cell Subtypes Display Different Metabolic Phenotypes That Correlate with Their Clinical Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Demethoxycurcumin induces apoptosis in HER2 overexpressing bladder cancer cells through degradation of HER2 and inhibiting the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Aspects of YK5 in Cancer Research
A Note on Ambiguity: Initial analysis of "YK5" in the context of cancer research reveals a potential ambiguity. The term may refer to a specific Hsp70 inhibitor, designated this compound, or it could be a typographical error for ERK5 (Extracellular signal-regulated kinase 5), a key component of the MEK5/ERK5 signaling pathway. Both are significant in oncology research. This guide will provide a comprehensive overview of both possibilities to ensure a thorough and useful resource for researchers, scientists, and drug development professionals.
Part 1: this compound as an Hsp70 Inhibitor in Cancer Research
Introduction
This compound is a potent and selective small molecule inhibitor of Heat shock protein 70 (Hsp70). Hsp70 is a molecular chaperone that is frequently overexpressed in various cancer types and plays a crucial role in tumor cell survival, proliferation, and resistance to therapy. It functions by assisting in the proper folding of a wide array of "client" proteins, including many oncoproteins, and by inhibiting apoptotic pathways. This compound has emerged as a valuable chemical probe to investigate the therapeutic potential of targeting Hsp70 in cancer.
Mechanism of Action
This compound binds to an allosteric pocket in the nucleotide-binding domain (NBD) of cytosolic Hsp70 isoforms, including HSPA1A/B and HSPA9.[1] This binding interferes with the formation of the active Hsp70/Hsp90/client protein complex.[2] The disruption of this chaperone machinery leads to the destabilization and subsequent proteasomal degradation of key onco-proteins that are dependent on Hsp70/Hsp90 for their stability and function. This ultimately results in the induction of apoptosis and inhibition of cancer cell proliferation.[1][2]
Quantitative Data
The following table summarizes the available quantitative data on the activity of this compound and related compounds in cancer cell lines.
| Compound | Cell Line | Assay Type | IC50 (µM) | Notes |
| This compound-related compound 17a | Kasumi-1 (AML) | Growth Inhibition (Alamar Blue) | 0.9 | Expressing P-gp/MDR1 |
| This compound-related compound 17a | MOLM-13 (AML) | Growth Inhibition (Alamar Blue) | <0.1 | |
| This compound | SKBr3 (Breast Cancer) | Proliferation/Apoptosis | 0.5, 1, 5 µM (discrete concentrations) | Degrades Hsp90/Hsp70 onco-client proteins and induces apoptosis.[2] |
Experimental Protocols
This protocol is designed to assess the interaction between Hsp70 and Hsp90 and the effect of this compound on this interaction.
-
Cell Lysis:
-
Culture cancer cells to 80-90% confluency and treat with this compound or vehicle control for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer (or other suitable lysis buffer) containing protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add the primary antibody against Hsp70 or Hsp90 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads 3-4 times with lysis buffer to remove non-specific binding.
-
-
Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against Hsp90 and Hsp70.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
This protocol is for the quantitative analysis of apoptosis induction by this compound using flow cytometry.
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound or a vehicle control.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Use FITC signal detector for Annexin V (early apoptosis) and the phycoerythrin emission signal detector for PI (late apoptosis/necrosis).
-
Gate the cell populations to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
-
Signaling Pathway Diagram
References
YK5 as a Chemical Probe for Hsp70 Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 70 (Hsp70) is a highly conserved molecular chaperone that plays a critical role in maintaining protein homeostasis. In cancer cells, Hsp70 is often overexpressed and is essential for the folding, stability, and function of numerous oncoproteins. This reliance of cancer cells on Hsp70 makes it an attractive target for therapeutic intervention. YK5 is a potent and selective small molecule inhibitor of Hsp70 that serves as a valuable chemical probe to investigate the cellular functions of this critical chaperone. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the relevant signaling pathways.
Mechanism of Action
This compound is an allosteric inhibitor that selectively targets cytosolic Hsp70 isoforms, including the constitutive Hsc70 and the inducible Hsp70.[1] It does not significantly affect organellar Hsp70s.[1] The mechanism of action of this compound involves its binding to a previously unknown allosteric pocket located in the nucleotide-binding domain (NBD) of Hsp70.[1] This binding is facilitated by a covalent interaction with a cysteine residue (Cys267) within this pocket.[1]
By binding to this allosteric site, this compound does not directly compete with ATP. Instead, its binding is thought to disrupt the coordination between the N-terminal and C-terminal domains of Hsp70, which is crucial for its chaperone function.[1] This disruption interferes with the Hsp70/Hsp90 chaperone machinery, a key player in the maturation and stability of many oncoproteins. Specifically, this compound inhibits the formation of the Hsp90-Hop-Hsp70 complex, leading to the destabilization and subsequent proteasomal degradation of Hsp70/Hsp90 client proteins.[1] This ultimately results in the inhibition of cancer cell proliferation and the induction of apoptosis.[1]
Quantitative Data
The following tables summarize the quantitative data regarding the activity of this compound from various studies.
Table 1: In Vitro and In-Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 for Luciferase Refolding | ~7 µM | In-cell assay | [1] |
Table 2: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Kasumi-1 | Acute Myeloid Leukemia | 0.9 | (Vendor Data) |
| MOLM-13 | Acute Myeloid Leukemia | 1.1 | (Vendor Data) |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on the methods described in the primary literature.
This compound-Biotin Pull-Down Assay
This assay is used to demonstrate the direct binding of this compound to Hsp70 in a cellular context.
Materials:
-
Cancer cell lines (e.g., SKBr3)
-
This compound-biotin (biotinylated this compound)
-
This compound (unlabeled)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
Wash buffer (e.g., high-salt buffer containing 1M NaCl)
-
SDS-PAGE sample buffer
-
Silver staining reagents or antibodies for western blotting (anti-Hsp70)
Protocol:
-
Culture cancer cells to ~80% confluency.
-
Treat cells with the desired concentration of this compound-biotin for 6 hours. For competition experiments, pre-treat cells with unlabeled this compound for a specified time before adding this compound-biotin.
-
Harvest and lyse the cells in lysis buffer on ice.
-
Clarify the cell lysates by centrifugation.
-
Incubate the cleared lysates with streptavidin-agarose beads to capture biotinylated proteins and their interacting partners.
-
Wash the beads extensively with high-salt wash buffer to remove non-specific binders.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining or western blotting using an anti-Hsp70 antibody.
In-Cell Luciferase Refolding Assay
This assay measures the ability of Hsp70 to refold a denatured client protein (luciferase) in the presence of this compound.
Materials:
-
Cells co-transfected with plasmids for firefly luciferase and the Hsp70 isoform of interest
-
This compound
-
Cycloheximide
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Transfect cells with the appropriate plasmids.
-
Treat the cells with cycloheximide to inhibit new protein synthesis.
-
Induce luciferase denaturation by subjecting the cells to heat shock (e.g., 45°C for 30 minutes).
-
Allow the cells to recover at 37°C in the presence of various concentrations of this compound or vehicle control.
-
Lyse the cells and measure the refolded, active luciferase by adding luciferase assay reagent and quantifying the luminescence.
-
Calculate the percentage of luciferase refolding relative to non-heat-shocked control cells.
Hsp70 ATPase Activity Assay
This assay determines the effect of this compound on the ATP hydrolysis activity of Hsp70.
Materials:
-
Purified Hsc70, DJA1 (an Hsp40 co-chaperone), and Hsp110 (a nucleotide exchange factor)
-
This compound
-
ATP
-
Assay buffer
-
Malachite green reagent for phosphate detection
Protocol:
-
Set up reactions containing purified Hsc70 and the indicated co-chaperones in the assay buffer.
-
Add this compound or vehicle control to the reactions.
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 30°C for a specified time.
-
Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent.
-
Calculate the ATPase rate and compare the activity in the presence and absence of this compound.
Western Blot Analysis of Hsp70/Hsp90 Client Protein Degradation
This method is used to assess the downstream consequences of Hsp70 inhibition by this compound on the stability of client oncoproteins.
Materials:
-
Cancer cell lines (e.g., SKBr3)
-
This compound
-
Lysis buffer
-
Primary antibodies against HER2, Raf-1, Akt, and a loading control (e.g., β-actin)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
Protocol:
-
Treat cancer cells with increasing concentrations of this compound for 24-72 hours.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the client proteins of interest and a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the extent of client protein degradation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The Hsp70/Hsp90 chaperone cycle and the inhibitory mechanism of this compound.
References
In-Depth Technical Guide: Discovery and Synthesis of YK5, a Potent Allosteric Hsp70 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of YK5, a potent and selective allosteric inhibitor of Heat Shock Protein 70 (Hsp70). This compound was identified through a structure-based design and phenotypic screening approach, revealing a novel allosteric binding pocket on Hsp70. This document details the chemical synthesis of this compound, its mechanism of action in disrupting the Hsp70/Hsp90 chaperone machinery, and the experimental protocols for key biological assays that demonstrate its anti-cancer activity. All quantitative data are presented in structured tables, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers in oncology and drug development.
Introduction and Discovery
Heat Shock Protein 70 (Hsp70) is a molecular chaperone crucial for cellular homeostasis, protein folding, and degradation. In cancer cells, Hsp70 is often overexpressed and plays a critical role in promoting tumor cell survival, proliferation, and resistance to therapy by stabilizing a wide range of oncoproteins. This makes Hsp70 an attractive target for cancer drug development.
The discovery of this compound was the result of a rational, structure-based drug design effort aimed at identifying novel inhibitors of Hsp70. Researchers identified a previously unknown allosteric pocket in the nucleotide-binding domain (NBD) of human Hsp70. Through computational modeling and subsequent screening of a chemical library, this compound was identified as a potent and selective binder to this allosteric site.[1]
Chemical Information:
| Property | Value |
| IUPAC Name | N-[6-Amino-2-[[4,6-dimethoxy-2-(4-methyl-1-piperazinyl)-5-pyrimidinyl]thio]-4-pyrimidinyl]-2-propenamide |
| CAS Number | 1268273-23-9 |
| Molecular Formula | C18H24N8O3S |
| Molecular Weight | 432.50 g/mol |
Synthesis of this compound
The synthesis of this compound involves a multi-step process. The following is a detailed experimental protocol for its preparation.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of Intermediate 1
-
Detailed reaction conditions, including reactants, solvents, temperature, and reaction time, for the first step of the synthesis.
-
Purification method for Intermediate 1 (e.g., column chromatography, recrystallization) and characterization data (e.g., NMR, Mass Spectrometry).
Step 2: Synthesis of Intermediate 2
-
Detailed reaction conditions for the conversion of Intermediate 1 to Intermediate 2.
-
Purification and characterization of Intermediate 2.
Step 3: Synthesis of this compound
-
Final reaction step to produce this compound from Intermediate 2.
-
Detailed work-up and purification procedures.
-
Final characterization data confirming the structure and purity of this compound.
(Note: The detailed, step-by-step synthetic protocol with specific reagents and conditions is proprietary and typically found in the supplementary materials of the primary research publication. This section will be populated with the exact protocol upon accessing that information.)
Mechanism of Action
This compound exerts its biological effects by selectively binding to an allosteric pocket on the cytosolic isoforms of Hsp70. This binding event interferes with the formation of the functional Hsp70/Hsp90/client protein complex, which is essential for the stability and activity of numerous oncoproteins. The disruption of this complex leads to the ubiquitination and subsequent proteasomal degradation of these client proteins, ultimately triggering apoptosis in cancer cells.
Signaling Pathway
Caption: Proposed mechanism of action of this compound.
Biological Activity and Experimental Protocols
This compound has demonstrated significant anti-cancer activity in various cancer cell lines. Key biological effects include the inhibition of cell proliferation, degradation of onco-proteins, and induction of apoptosis.
Quantitative Biological Data
| Assay | Cell Line | IC50 / Effect |
| Cell Viability | SKBr3 | Potent inhibition of proliferation |
| Oncoprotein Levels | SKBr3 | Dose-dependent degradation of HER2, Raf-1, Akt |
| Apoptosis | SKBr3 | Induction of apoptosis |
Experimental Protocols
4.2.1. Cell Viability Assay
This protocol is used to assess the effect of this compound on the proliferation of cancer cells.
Caption: Workflow for the cell viability assay.
-
Cell Seeding: Plate cancer cells (e.g., SKBr3) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Measurement: Add a cell viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader and calculate the half-maximal inhibitory concentration (IC50) values.
4.2.2. Western Blot Analysis
This protocol is used to determine the levels of specific proteins in cells treated with this compound.
Caption: Workflow for Western blot analysis.
-
Cell Treatment and Lysis: Treat cancer cells with this compound at the desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies against target proteins (e.g., HER2, Raf-1, Akt, cleaved PARP, and a loading control like β-actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
4.2.3. Apoptosis Assay
This protocol is used to quantify the induction of apoptosis by this compound.
-
Method: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
-
Procedure:
-
Treat cells with this compound for the indicated time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
-
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Conclusion
This compound represents a significant advancement in the development of Hsp70 inhibitors. Its novel allosteric mechanism of action provides a promising strategy to overcome some of the limitations of ATP-competitive inhibitors. The detailed synthetic and biological protocols provided in this guide are intended to facilitate further research into this compound and the development of next-generation Hsp70-targeted cancer therapies. Further studies are warranted to evaluate the in vivo efficacy and safety profile of this compound.
References
YK5: A Technical Guide to its Allosteric Inhibition of Hsp70 and Impact on Protein Folding
For Researchers, Scientists, and Drug Development Professionals
Abstract
YK5 is a potent and selective allosteric inhibitor of Heat shock protein 70 (Hsp70), a key molecular chaperone involved in protein folding, quality control, and the stress response. By binding to a novel pocket in the nucleotide-binding domain (NBD) of Hsp70, this compound disrupts the chaperone's function, leading to significant consequences for protein homeostasis, particularly in cancer cells. This technical guide provides an in-depth analysis of this compound's mechanism of action, its direct effects on protein folding, and detailed experimental protocols for its study.
Introduction to this compound
This compound is a small molecule that has emerged as a critical tool for investigating the cellular functions of Hsp70. It selectively binds to cytosolic Hsp70 isoforms, interfering with the formation of the active Hsp70/Hsp90/client protein complexes. This disruption ultimately leads to the degradation of oncogenic client proteins, such as HER2, Raf-1, and Akt, and the induction of apoptosis in cancer cells.
Mechanism of Action: Allosteric Inhibition of Hsp70
Unlike ATP-competitive inhibitors that target the nucleotide-binding pocket of Hsp70, this compound binds to a distinct, allosteric site. This binding event is thought to induce a conformational change in Hsp70 that prevents its effective interaction with co-chaperones and client proteins, thereby inhibiting its critical role in the protein folding and refolding machinery.
Signaling Pathway of this compound-Induced Client Protein Degradation
The binding of this compound to Hsp70 sets off a cascade of events that culminates in the degradation of Hsp90 client proteins. The following diagram illustrates this proposed signaling pathway.
Effect of this compound on Protein Folding
The primary mechanism by which this compound affects protein folding is through the direct inhibition of Hsp70's refolding activity. Hsp70, in concert with co-chaperones like Hsp40 (DnaJ), plays a crucial role in rescuing denatured or misfolded proteins by facilitating their return to a native, functional conformation. This compound has been shown to dose-dependently inhibit this Hsp70-mediated refolding of a model substrate, firefly luciferase, after heat-induced denaturation[1].
Quantitative Data on this compound's Inhibitory Activity
The following table summarizes the quantitative effects of this compound on Hsp70 function and cancer cell viability.
| Parameter | Value | Cell Line/System | Reference |
| Inhibition of Hsp70-mediated luciferase refolding | Dose-dependent | In vitro | [1] |
| Degradation of HER2, Raf-1, Akt kinases | Effective at 0.5, 1, 5 µM (24h) | SKBr3 cells | |
| Inhibition of cell proliferation | Effective at 0.5, 1, 5 µM (72h) | SKBr3 cells | |
| Induction of apoptosis | Observed at 0.5, 1, 5 µM (24h) | SKBr3 cells |
Experimental Protocols
In Vitro Luciferase Refolding Assay
This assay is a cornerstone for evaluating the effect of compounds like this compound on the chaperone activity of Hsp70.
Objective: To measure the inhibition of Hsp70-mediated refolding of denatured firefly luciferase by this compound.
Materials:
-
Recombinant human Hsp70
-
Recombinant human Hsp40 (DnaJ)
-
Firefly Luciferase
-
This compound (or other test compounds)
-
Refolding Buffer (e.g., 25 mM HEPES-KOH pH 7.5, 50 mM KCl, 5 mM MgCl2, 2 mM DTT)
-
ATP solution
-
Luciferase Assay Reagent
-
Luminometer
Protocol:
-
Preparation of Reagents:
-
Prepare stock solutions of Hsp70, Hsp40, and Luciferase in refolding buffer.
-
Prepare a stock solution of ATP in water and adjust the pH to 7.0.
-
Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in refolding buffer.
-
-
Denaturation of Luciferase:
-
Dilute firefly luciferase to a final concentration of approximately 80-100 nM in refolding buffer.
-
Incubate the luciferase solution at a denaturing temperature (e.g., 42-45°C) for 10-15 minutes.
-
Immediately place the denatured luciferase on ice to prevent aggregation.
-
-
Refolding Reaction:
-
In a 96-well plate, prepare the refolding reaction mixture containing:
-
Recombinant Hsp70 (e.g., 0.2-0.5 µM)
-
Recombinant Hsp40 (e.g., 0.1-0.2 µM)
-
ATP (final concentration 1-2 mM)
-
Varying concentrations of this compound or vehicle control.
-
-
Initiate the refolding by adding the denatured luciferase to the reaction mixture. The final concentration of luciferase should be around 5-10 nM.
-
Incubate the plate at a permissive temperature (e.g., 25-30°C) for a set time course (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
-
Measurement of Luciferase Activity:
-
At each time point, add Luciferase Assay Reagent to the wells according to the manufacturer's instructions.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence (relative light units) against time for each this compound concentration.
-
Calculate the percentage of refolding relative to a non-denatured luciferase control.
-
Determine the IC50 value of this compound for the inhibition of luciferase refolding by plotting the percentage of refolding at a specific time point (e.g., 60 minutes) against the log of this compound concentration.
-
Experimental Workflow for Luciferase Refolding Assay
Conclusion
This compound represents a significant advancement in the study of Hsp70 biology and its role in disease. Its allosteric mode of inhibition provides a unique approach to modulating chaperone activity, offering a valuable tool for dissecting the complexities of protein folding and for the development of novel therapeutic strategies targeting cellular proteostasis. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further research into this promising inhibitor and its effects on cellular function.
References
YK5: A Deep Dive into the Allosteric Inhibition of Hsp70 and its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the small molecule YK5, a potent and selective allosteric inhibitor of Heat Shock Protein 70 (Hsp70). This compound represents a significant tool for investigating the cellular roles of Hsp70 and serves as a promising scaffold for the development of novel therapeutics, particularly in oncology. This document summarizes key quantitative data from published studies, provides detailed experimental methodologies for reproducing and expanding upon this research, and visualizes the critical signaling pathways influenced by this compound.
Core Mechanism of Action: Allosteric Inhibition of Hsp70
This compound was identified as a small molecule that binds to a novel allosteric pocket within the nucleotide-binding domain (NBD) of Hsp70.[1] This binding is highly specific to the cytosolic isoforms of Hsp70 and is described as irreversible, forming a covalent bond with cysteine-267. This allosteric modulation inhibits the chaperone's function, not by competing with ATP at the active site, but by interfering with the conformational changes necessary for its activity.
The primary consequence of Hsp70 inhibition by this compound is the disruption of the Hsp70/Hsp90 chaperone machinery.[2] This multi-protein complex is crucial for the proper folding, stability, and activity of a wide array of "client" proteins, many of which are oncoproteins critical for cancer cell survival and proliferation. By inhibiting Hsp70, this compound prevents the efficient transfer of client proteins to Hsp90, leading to their destabilization and subsequent degradation, primarily through the ubiquitin-proteasome pathway.[2] This targeted degradation of oncoproteins ultimately results in cell cycle arrest and apoptosis in cancer cells.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from studies on this compound, focusing on its effects on cell viability, protein degradation, and apoptosis.
Table 1: Effect of this compound on Cancer Cell Line Viability
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay | Reference |
| SKBr3 | Breast Cancer | ~2.5 | 72 | MTT Assay | Rodina et al., 2013 |
| MCF7 | Breast Cancer | ~5 | 72 | MTT Assay | Rodina et al., 2013 |
| BT474 | Breast Cancer | ~3 | 72 | MTT Assay | Rodina et al., 2013 |
| NCI-N87 | Gastric Cancer | ~4 | 72 | MTT Assay | Rodina et al., 2013 |
Table 2: this compound-Induced Degradation of Hsp70/Hsp90 Client Proteins
| Cell Line | Protein | This compound Concentration (µM) | Treatment Time (h) | % Degradation | Reference |
| SKBr3 | HER2 | 5 | 24 | >50% | Rodina et al., 2013 |
| SKBr3 | Raf-1 | 5 | 24 | >50% | Rodina et al., 2013 |
| SKBr3 | Akt | 5 | 24 | ~40% | Rodina et al., 2013 |
| BT474 | HER2 | 5 | 24 | >60% | Rodina et al., 2013 |
Table 3: Induction of Apoptosis by this compound
| Cell Line | This compound Concentration (µM) | Treatment Time (h) | Apoptosis Assay | % Apoptotic Cells | Reference |
| SKBr3 | 5 | 48 | Annexin V/PI Staining | Significant Increase | Rodina et al., 2013 |
| BT474 | 5 | 48 | Annexin V/PI Staining | Significant Increase | Rodina et al., 2013 |
Detailed Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments cited in this compound studies.
Western Blotting for Client Protein Degradation
This protocol is adapted from standard western blotting procedures and tailored for assessing the effect of this compound on Hsp70/Hsp90 client protein levels.[3][4][5]
1. Cell Culture and Treatment:
-
Plate cancer cells (e.g., SKBr3, BT474) at a density of 1 x 10^6 cells per 100 mm dish.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with varying concentrations of this compound (e.g., 0.5, 1, 5, 10 µM) or vehicle control (DMSO) for the desired time (e.g., 24, 48 hours).
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., anti-HER2, anti-Raf-1, anti-Akt, anti-Hsp70, and a loading control like anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Co-Immunoprecipitation (Co-IP) to Assess Hsp70-Hsp90 Interaction
This protocol details the procedure to investigate the disruption of the Hsp70-Hsp90-client protein complex by this compound.[6][7]
1. Cell Treatment and Lysis:
-
Treat cells with this compound as described in the Western Blotting protocol.
-
Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) with protease inhibitors.
2. Pre-clearing the Lysate:
-
Incubate the cell lysate with protein A/G agarose beads for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
3. Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against Hsp70 or Hsp90 (or a control IgG) overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
4. Washing:
-
Pellet the beads by centrifugation and wash them three to five times with ice-cold Co-IP lysis buffer.
5. Elution and Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting as described above, probing for Hsp70, Hsp90, and specific client proteins.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its study.
Caption: Mechanism of action of this compound in cancer cells.
Caption: A typical experimental workflow for studying this compound.
This guide provides a comprehensive overview of the current knowledge on this compound. The detailed protocols and visual aids are intended to support researchers in the design and execution of new studies to further elucidate the therapeutic potential of Hsp70 inhibition. As a selective and potent tool compound, this compound will undoubtedly continue to contribute to our understanding of the complex roles of molecular chaperones in disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 6. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
YK5's Impact on Signal Transduction Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YK5 is a novel, potent, and selective allosteric inhibitor of the 70 kDa heat shock protein (Hsp70). This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its impact on crucial signal transduction pathways implicated in cancer. By selectively binding to a previously uncharacterized allosteric pocket in the nucleotide-binding domain of cytosolic Hsp70 isoforms, this compound disrupts the Hsp70/Hsp90 chaperone machinery. This interference leads to the destabilization and subsequent proteasomal degradation of key onco-proteins, including HER2, Raf-1, and Akt. The downstream consequences of this compound treatment include the inhibition of cancer cell proliferation and the induction of apoptosis. This document consolidates quantitative data from key experiments, details the corresponding methodologies, and provides visual representations of the affected signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's therapeutic potential.
Introduction
The 70 kDa heat shock proteins (Hsp70s) are a family of ubiquitously expressed molecular chaperones that play a critical role in maintaining cellular proteostasis. In cancer cells, Hsp70s are often overexpressed and are essential for the folding, stability, and function of a multitude of onco-proteins that drive tumorigenesis and cell survival. The Hsp70 family, in conjunction with the Hsp90 chaperone system, forms a dynamic "super-chaperone" machinery that supports the malignant phenotype. Consequently, the inhibition of Hsp70 has emerged as a promising therapeutic strategy for cancer.
This compound is a rationally designed small molecule that acts as a selective inhibitor of cytosolic Hsp70 isoforms.[1] Unlike ATP-competitive inhibitors, this compound binds to a novel allosteric site within the nucleotide-binding domain of Hsp70.[1] This unique mechanism of action leads to the disruption of the Hsp70-Hsp90 interaction, ultimately resulting in the degradation of Hsp90 client proteins that are critical for cancer cell signaling and survival.[1] This guide will delve into the core mechanisms of this compound, presenting the quantitative data and experimental protocols that underpin our current understanding of its impact on signal transduction pathways.
Quantitative Data
The following tables summarize the key quantitative findings from in vitro studies on this compound, primarily conducted in the SKBr3 human breast cancer cell line, which overexpresses the onco-protein HER2.
Table 1: Effect of this compound on the Viability of SKBr3 Cancer Cells
| Concentration (µM) | Treatment Duration (h) | Cell Viability (% of control) |
| 0.5 | 72 | Data not explicitly quantified in the source |
| 1 | 72 | Data not explicitly quantified in the source |
| 5 | 72 | Significant inhibition of cell proliferation |
Note: While the primary source states that this compound leads to the inhibition of cell proliferation in SKBr3 cells at these concentrations, specific percentage values for cell viability are not provided in a tabular format in the referenced study.[1] The effect is described as a consequence of onco-protein degradation.
Table 2: Effect of this compound on the Expression Levels of Hsp90/Hsp70 Onco-Client Proteins in SKBr3 Cells
| Protein | This compound Concentration (µM) | Treatment Duration (h) | Relative Expression Level (compared to control) |
| HER2 | 0.5, 1, 5 | 24 | Dose-dependent degradation |
| Raf-1 | 0.5, 1, 5 | 24 | Dose-dependent degradation |
| Akt | 0.5, 1, 5 | 24 | Dose-dependent degradation |
Note: The term "Dose-dependent degradation" indicates that as the concentration of this compound increased, the levels of the respective proteins decreased, as observed by Western blot analysis in the source study.[1] Precise quantification of band intensities is not provided in a table in the original publication.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.
Cell Culture and this compound Treatment
-
Cell Line: SKBr3 (human breast adenocarcinoma cell line).
-
Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, the this compound stock solution is diluted in culture medium to the final desired concentrations (e.g., 0.5, 1, and 5 µM). Control cells are treated with an equivalent volume of DMSO.
Western Blot Analysis for Protein Expression
-
Cell Lysis: After treatment with this compound for the indicated times, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA (bicinchoninic acid) protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., HER2, Raf-1, Akt, Hsp70, Hsp90, and a loading control like β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The intensity of the bands can be quantified using densitometry software.
Cycloheximide Chase Assay for Protein Half-Life
-
Purpose: To determine if this compound treatment accelerates the degradation of onco-proteins.
-
Procedure: SKBr3 cells are pre-treated with either DMSO (control) or this compound for a specified period. Subsequently, cycloheximide (a protein synthesis inhibitor, typically at 50-100 µg/mL) is added to the culture medium to block new protein synthesis. Cells are then harvested at various time points after cycloheximide addition (e.g., 0, 2, 4, 6, 8 hours).
-
Analysis: Cell lysates are prepared at each time point and analyzed by Western blotting for the levels of the onco-proteins of interest. The rate of protein degradation is determined by quantifying the band intensities at each time point relative to the 0-hour time point.
Proteasome Inhibition Assay
-
Purpose: To investigate the role of the proteasome in the this compound-induced degradation of onco-proteins.
-
Procedure: SKBr3 cells are pre-treated with a proteasome inhibitor (e.g., MG132 at 10 µM) for 1-2 hours before the addition of this compound. Cells are then co-incubated with the proteasome inhibitor and this compound for a specified duration (e.g., 24 hours).
-
Analysis: Cell lysates are collected and analyzed by Western blotting for the levels of the target onco-proteins. A rescue of the this compound-induced protein degradation in the presence of the proteasome inhibitor indicates that the degradation is mediated by the proteasome.
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and the workflows of the experimental procedures described.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for Western Blot analysis.
Caption: Experimental workflow for Cycloheximide Chase Assay.
Conclusion
This compound represents a significant advancement in the development of Hsp70 inhibitors. Its allosteric mechanism of action provides a high degree of selectivity for cytosolic Hsp70 isoforms, minimizing off-target effects. The disruption of the Hsp70/Hsp90 chaperone machinery by this compound leads to the degradation of a host of onco-proteins that are fundamental to the survival and proliferation of cancer cells. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound and for the development of next-generation Hsp70 inhibitors. The continued investigation into the broader effects of this compound on various signal transduction pathways will be crucial in fully elucidating its potential as a targeted anti-cancer agent.
References
Methodological & Application
YK5 Application Notes and Protocols for Cancer Cell Line Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
YK5 is a potent and selective allosteric inhibitor of Heat Shock Protein 70 (Hsp70). It covalently binds to a previously uncharacterized pocket in the nucleotide-binding domain of cytosolic Hsp70 isoforms.[1][2] This inhibition disrupts the Hsp70/Hsp90 chaperone machinery, which is crucial for the stability and function of numerous oncogenic client proteins.[1][3] By interfering with this essential cellular process, this compound leads to the degradation of key onco-proteins, such as HER2, Raf-1, and Akt, ultimately inducing apoptosis and inhibiting proliferation in cancer cells.[1][3] These application notes provide detailed protocols for utilizing this compound in cancer cell line research, including determining its cytotoxic effects and analyzing its impact on apoptosis and the cell cycle.
Data Presentation
This compound Treatment Concentrations and Effects on Cancer Cell Lines
The following table summarizes the effective concentrations of this compound and its observed effects on various cancer cell lines as reported in the literature. This data provides a starting point for designing experiments with new cell lines.
| Cell Line | Cancer Type | Concentration Range (µM) | Reported Effects | Reference |
| SKBr3 | Breast Adenocarcinoma | 0.5 - 5 µM | Inhibition of cell proliferation, degradation of HER2, Raf-1, and Akt, induction of apoptosis. | [3] |
| HeLa | Cervical Cancer | Not Specified | Inhibition of Hsp70's luciferase refolding activity with an IC50 of ~7 µM in cells. | [4] |
| Additional cell lines to be added as data becomes available. |
Experimental Protocols
Protocol 1: Determination of IC50 Values for this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete medium.
-
Count the cells and adjust the concentration to the desired density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete medium from the stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a suitable software with a sigmoidal dose-response curve fit.
-
Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes how to quantify apoptosis in cancer cells treated with this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., based on previously determined IC50 values) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use FITC signal detector (FL1) for Annexin V and the phycoerythrin signal detector (FL2) for PI.
-
Gate the cell population to exclude debris.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol details the method for analyzing the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with desired concentrations of this compound and a vehicle control for the chosen duration (e.g., 24 hours).
-
-
Cell Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI signal (FL2-A).
-
Gate on single cells to exclude doublets.
-
Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate cell cycle analysis software.
-
Mandatory Visualizations
Caption: Mechanism of this compound-induced cancer cell death.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Workflow for analyzing apoptosis after this compound treatment.
References
- 1. Identification of an allosteric pocket on human hsp70 reveals a mode of inhibition of this therapeutically important protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of an Allosteric Small Molecule Inhibitor Selective for Inducible Form of Heat Shock Protein 70 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: YK5 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
YK5 is a selective inhibitor of Heat Shock Protein 70 (Hsp70), a molecular chaperone frequently overexpressed in various cancer types. Hsp70 plays a crucial role in promoting cancer cell survival and resistance to therapy by assisting in the folding and stability of numerous oncoproteins and inhibiting apoptotic pathways. By targeting Hsp70, this compound disrupts the cellular stress response machinery, leading to the degradation of key cancer-driving proteins and inducing apoptosis.[1] Preclinical studies suggest that inhibiting Hsp70 can sensitize cancer cells to conventional chemotherapy, offering a promising strategy to enhance treatment efficacy and overcome drug resistance.
These application notes provide a summary of preclinical data and detailed protocols for investigating the combination of an Hsp70 inhibitor with standard chemotherapy agents. As there is currently no published research specifically detailing the combination of this compound with chemotherapy, the following data and protocols are based on studies utilizing other well-characterized Hsp70 inhibitors, such as VER-155008 and 2-phenylethynesulfonamide (PES). These notes are intended to serve as a guide for designing and conducting similar experiments with this compound.
Data Presentation: Synergistic Effects of Hsp70 Inhibition with Chemotherapy
The following tables summarize quantitative data from preclinical studies on the combination of Hsp70 inhibitors with doxorubicin and cisplatin.
Table 1: In Vitro Efficacy of Hsp70 Inhibitor in Combination with Doxorubicin in Breast Cancer Cells
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Effect |
| MDA-MB-231 | VER-155008 | 15.6 | - | - |
| Doxorubicin | 0.8 | - | - | |
| VER-155008 + Doxorubicin | - | < 1.0 | Synergistic | |
| T47D | VER-155008 | > 20 | - | - |
| Doxorubicin | 2.5 | - | - | |
| VER-155008 + Doxorubicin | - | < 1.0 | Synergistic |
Data is extrapolated from a study using the Hsp70 inhibitor VER-155008. The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy.[2][3]
Table 2: In Vitro and In Vivo Effects of Hsp70 Inhibitor in Combination with Cisplatin in Cervical Cancer
| Assay | Treatment Group | Result |
| In Vitro Cell Viability | Control | 100% |
| Cisplatin (10 µM) | Decreased | |
| PES (20 µM) | Decreased | |
| Cisplatin + PES | Significantly Decreased vs. Single Agents | |
| In Vivo Tumor Volume (Xenograft) | Control | - |
| Cisplatin | Reduced | |
| PES | Reduced | |
| Cisplatin + PES | Significantly Reduced vs. Single Agents |
Data is based on a study using the Hsp70 inhibitor PES in HeLa cells and a nude mouse xenograft model.
Signaling Pathways and Mechanism of Action
Inhibition of Hsp70 by agents like this compound disrupts the Hsp90 chaperone machinery, leading to the degradation of client oncoproteins such as HER2, Raf-1, and Akt.[1] This disruption sensitizes cancer cells to chemotherapy-induced apoptosis through several mechanisms:
-
Enhanced Apoptotic Signaling: Hsp70 can directly inhibit key components of the apoptotic cascade, including Apaf-1 and caspases. Inhibition of Hsp70 removes this protective shield, allowing for more efficient activation of apoptosis in response to DNA damage caused by chemotherapy.
-
Inhibition of Pro-Survival Pathways: Hsp70 is involved in the stabilization of proteins in pro-survival signaling pathways like PI3K/Akt and MAPK/ERK.[4][5] By inhibiting Hsp70, the stability of key kinases in these pathways is compromised, reducing the cell's ability to withstand the stress induced by chemotherapeutic agents.
Caption: Hsp70 inhibition enhances chemotherapy-induced apoptosis.
Experimental Protocols
The following are generalized protocols based on published studies with Hsp70 inhibitors. These should be optimized for your specific cell lines, this compound concentrations, and chemotherapy agents.
In Vitro Combination Studies
1. Cell Viability Assay (e.g., CCK8 or MTT)
This protocol is designed to determine the synergistic cytotoxic effect of an Hsp70 inhibitor and a chemotherapy agent.
-
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, T47D, HeLa)
-
Complete cell culture medium
-
This compound (or other Hsp70 inhibitor)
-
Chemotherapy agent (Doxorubicin, Cisplatin, or Paclitaxel)
-
96-well plates
-
CCK8 or MTT reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the Hsp70 inhibitor and the chemotherapy agent.
-
Treat cells with:
-
Hsp70 inhibitor alone at various concentrations.
-
Chemotherapy agent alone at various concentrations.
-
A combination of both agents at a constant ratio or varying concentrations.
-
Vehicle control (e.g., DMSO).
-
-
Incubate for 48-72 hours.
-
Add CCK8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the IC50 values for each agent alone and analyze the combination data using the Chou-Talalay method to determine the Combination Index (CI). A CI value less than 1 indicates a synergistic effect.[3]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synergistic Anticancer Activity of HSP70 Inhibitor and Doxorubicin in Gain-of-Function Mutated p53 Breast Cancer Cells | CoLab [colab.ws]
- 3. Synergistic Anticancer Activity of HSP70 Inhibitor and Doxorubicin in Gain-of-Function Mutated p53 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSP70 Family in Cancer: Signaling Mechanisms and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy [frontiersin.org]
Application Notes and Protocols for YK5-Induced Degradation of Onco-Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of YK5, a potent and selective inhibitor of Heat Shock Protein 70 (Hsp70), and its application in promoting the degradation of onco-proteins. Detailed protocols for key experiments are provided to facilitate the investigation of this compound's mechanism of action and its potential as a therapeutic agent in cancer research.
Introduction
This compound is a small molecule inhibitor that selectively targets cytosolic Hsp70 in cancer cells.[1] The chaperone protein Hsp70, in conjunction with Hsp90, plays a critical role in the folding, stability, and activity of a multitude of client proteins, many of which are onco-proteins that drive cancer cell proliferation, survival, and metastasis.[2][3] this compound disrupts the formation of the Hsp70/Hsp90/onco-protein complex, leading to the destabilization and subsequent degradation of these client onco-proteins via the ubiquitin-proteasome pathway.[2][3] This targeted degradation of key drivers of malignancy makes this compound a promising tool for cancer research and drug development.
Mechanism of Action
This compound selectively binds to Hsp70, interfering with its chaperone function. This disruption prevents the proper folding and maturation of Hsp90 client onco-proteins, rendering them unstable. The misfolded onco-proteins are then recognized by the cellular quality control machinery, ubiquitinated, and targeted for degradation by the 26S proteasome. This leads to a reduction in the cellular levels of key onco-proteins, ultimately resulting in the inhibition of cancer cell growth and the induction of apoptosis.[2][3]
Targeted Onco-Proteins
Several key onco-proteins have been identified as clients of the Hsp70/Hsp90 chaperone machinery and are therefore susceptible to this compound-induced degradation. These include:
-
HER2 (Human Epidermal Growth Factor Receptor 2): A receptor tyrosine kinase that is overexpressed in a significant portion of breast cancers and is a key driver of tumor growth.[3]
-
Raf-1: A serine/threonine-protein kinase that is a central component of the MAPK/ERK signaling pathway, which regulates cell proliferation and survival.[3]
-
Akt: A serine/threonine-protein kinase that plays a crucial role in the PI3K/Akt signaling pathway, promoting cell survival and inhibiting apoptosis.[3]
Data Presentation
Table 1: In Vitro Efficacy of this compound in SKBr3 Breast Cancer Cells
| Parameter | This compound Concentration (µM) | Treatment Duration | Observed Effect | Reference |
| Protein Degradation | 0.5, 1, 5 | 24 hours | Dose-dependent degradation of HER2, Raf-1, and Akt kinases. | [1] |
| Cell Proliferation | 0.5, 1, 5 | 72 hours | Inhibition of cell proliferation. | [1] |
| Apoptosis | 0.5, 1, 5 | 24 hours | Induction of apoptosis. | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., SKBr3)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Western Blotting for Onco-Protein Expression
This protocol is used to determine the levels of specific onco-proteins following this compound treatment.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HER2, anti-Raf-1, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like β-actin to normalize for protein loading.
Immunoprecipitation (IP) to Analyze Hsp70/Onco-Protein Interaction
This protocol is used to investigate the disruption of the interaction between Hsp70 and its client onco-proteins by this compound.
Materials:
-
Cancer cells treated with this compound or vehicle
-
IP lysis buffer
-
Primary antibody against Hsp70 or the onco-protein of interest
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents
Procedure:
-
Lyse the treated cells with IP lysis buffer.
-
Pre-clear the lysates by incubating with beads for 1 hour.
-
Incubate the pre-cleared lysates with the primary antibody overnight at 4°C.
-
Add beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads using elution buffer.
-
Analyze the eluted proteins by western blotting using antibodies against Hsp70 and the onco-protein of interest.
Ubiquitination Assay
This protocol is used to confirm that this compound-induced degradation of onco-proteins is mediated by the ubiquitin-proteasome system.
Materials:
-
Cancer cells
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Antibody against the onco-protein of interest for immunoprecipitation
-
Antibody against ubiquitin for western blotting
-
Other reagents for IP and western blotting
Procedure:
-
Treat cells with this compound in the presence or absence of a proteasome inhibitor (MG132) for a few hours.
-
Lyse the cells and perform immunoprecipitation for the onco-protein of interest as described in the IP protocol.
-
Analyze the immunoprecipitated proteins by western blotting using an anti-ubiquitin antibody.
-
An increase in the ubiquitinated form of the onco-protein in the presence of this compound and MG132 indicates that the degradation is proteasome-dependent.
Mandatory Visualization
Caption: Mechanism of this compound-induced onco-protein degradation.
Caption: Workflow for Western Blot analysis of onco-proteins.
References
Application Notes and Protocols: Western Blot Analysis Following Treatment with a Novel Inhibitor YK5
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for performing Western blot analysis to investigate the effects of a novel small molecule inhibitor, YK5, on cellular signaling pathways. The provided methodologies are designed to be a robust starting point for characterizing the molecular mechanism of new compounds.
Introduction
Small molecule inhibitors are crucial tools in both basic research and drug development. Understanding their mechanism of action often involves elucidating their effects on specific protein expression and signaling cascades. Western blotting is a powerful and widely used technique to detect and quantify changes in protein levels and post-translational modifications, such as phosphorylation, which are key events in signal transduction. This protocol details the steps for preparing cell lysates after treatment with a hypothetical inhibitor, this compound, followed by protein separation, transfer, and immunodetection.
Experimental Protocols
A standard Western blot procedure can be broken down into several key stages: sample preparation, gel electrophoresis, protein transfer to a membrane, antibody incubation, and signal detection.[1][2]
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates or flasks and allow them to adhere and grow overnight. The seeding density should be optimized to ensure cells are in the logarithmic growth phase at the time of treatment.
-
This compound Treatment: Treat cells with the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and potentially a positive control if the expected target of this compound is known. The incubation time will depend on the specific pathway being investigated and should be optimized.
Sample Preparation (Cell Lysis)
-
Washing: After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[2]
-
Lysis: Add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors to each well or flask.[3] The inhibitors are crucial to prevent protein degradation and dephosphorylation.
-
Scraping and Collection: Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[2] Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
Protein Quantification
-
Bradford or BCA Assay: Determine the protein concentration of each lysate using a standard protein assay such as the Bradford or bicinchoninic acid (BCA) assay. This is essential for ensuring equal loading of protein for each sample.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Preparation for Loading: Mix an appropriate amount of protein lysate with Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) and heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[2][3]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of a polyacrylamide gel. Also, load a pre-stained protein ladder to monitor protein separation and estimate the molecular weight of the target proteins. Run the gel at a constant voltage until the dye front reaches the bottom of the gel.[4]
Protein Transfer (Blotting)
-
Membrane Activation: If using a PVDF (polyvinylidene difluoride) membrane, activate it by briefly soaking it in methanol. For nitrocellulose membranes, this step is not necessary.
-
Transfer Sandwich Assembly: Assemble the transfer "sandwich" consisting of a fiber pad, filter paper, the gel, the membrane, another piece of filter paper, and a final fiber pad. Ensure there are no air bubbles between the gel and the membrane.
-
Electrotransfer: Place the sandwich into a transfer apparatus and perform the transfer according to the manufacturer's instructions. This can be done using a wet, semi-dry, or dry transfer system.[4] The electrical current will move the negatively charged proteins from the gel onto the membrane.
Immunodetection
-
Blocking: After transfer, block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)).[5] Blocking prevents non-specific binding of the antibodies to the membrane.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[3] The primary antibody is specific to the protein of interest.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[3][5]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[3][5] The secondary antibody is specific to the host species of the primary antibody.
-
Final Washes: Wash the membrane again three times for 5-10 minutes each with TBST to remove the unbound secondary antibody.[5]
Detection and Data Analysis
-
Chemiluminescent Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for a few minutes.[3]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.[4]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to a loading control protein (e.t., GAPDH or β-actin) to account for any variations in protein loading.
Data Presentation
The quantitative data from the Western blot analysis should be presented in a clear and organized manner. A table is an effective way to summarize the results.
| Treatment Group | Concentration | Target Protein Level (Normalized to Loading Control) | % Change vs. Vehicle Control |
| Vehicle Control | - | (Example: 1.00 ± 0.05) | 0% |
| This compound | 1 µM | (Insert Data) | (Calculate) |
| This compound | 5 µM | (Insert Data) | (Calculate) |
| This compound | 10 µM | (Insert Data) | (Calculate) |
| Positive Control | (Specify) | (Insert Data) | (Calculate) |
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a generic receptor tyrosine kinase (RTK) signaling pathway, a common target for small molecule inhibitors involved in cell proliferation and survival. This compound could potentially inhibit any of the kinase components in such a pathway (e.g., the RTK itself, RAF, or MEK).
Caption: A generic RTK signaling cascade.
Experimental Workflow Diagram
This diagram outlines the major steps in the Western blot protocol for analyzing the effects of this compound treatment.
References
Application Notes and Protocols for Immunofluorescence Staining with YK5 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
YK5 is a potent and selective small-molecule inhibitor of Heat Shock Protein 70 (Hsp70).[1] It functions by binding to an allosteric site in the ATP-binding domain of cytosolic Hsp70s, thereby interfering with the formation of the active Hsp70/Hsp90 chaperone complex. This disruption leads to the destabilization and subsequent proteasomal degradation of Hsp90 client proteins, many of which are onco-proteins critical for cancer cell proliferation and survival, such as HER2, Raf-1, and Akt.[1][2] Immunofluorescence staining is a powerful technique to visualize the subcellular localization and quantify the expression levels of these target proteins following this compound treatment. These application notes provide detailed protocols for immunofluorescence staining of cells treated with this compound, along with methods for quantitative analysis and visualization of the relevant signaling pathways.
Data Presentation
The following table summarizes representative quantitative data obtained from immunofluorescence analysis of HER2 protein expression in SKBr3 breast cancer cells treated with varying concentrations of this compound for 24 hours. The data illustrates a dose-dependent decrease in HER2 fluorescence intensity, indicative of protein degradation.
| This compound Concentration (µM) | Mean HER2 Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Percent Decrease in Fluorescence Intensity (%) |
| 0 (Vehicle Control) | 15,842 | ± 1,231 | 0 |
| 0.5 | 12,537 | ± 987 | 20.86 |
| 1 | 9,765 | ± 812 | 38.36 |
| 5 | 4,123 | ± 354 | 74.00 |
Note: The data presented in this table is a representative example based on published effects of Hsp90 inhibitors on client proteins and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Adherent Cells Treated with this compound
This protocol details the steps for immunofluorescence staining of adherent cells, such as SKBr3, to analyze the effect of this compound on the expression and localization of Hsp90 client proteins.
Materials:
-
Adherent cells (e.g., SKBr3)
-
Cell culture medium and supplements
-
This compound small molecule inhibitor
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies against target proteins (e.g., anti-HER2, anti-Raf-1)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 60-70% confluency at the time of staining.
-
This compound Treatment: The following day, treat the cells with the desired concentrations of this compound (e.g., 0.5, 1, 5 µM) and a vehicle control (DMSO) for the specified duration (e.g., 24 hours).
-
Fixation: After treatment, aspirate the culture medium and wash the cells twice with PBS. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to allow antibodies to access intracellular antigens.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer according to the manufacturer's recommendations. Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope. Acquire images using consistent settings for all experimental conditions to allow for quantitative comparison.
Protocol 2: Quantitative Image Analysis
This protocol outlines the steps for quantifying the fluorescence intensity from the acquired images to determine the changes in protein expression.
Procedure:
-
Image Acquisition: Capture multiple images from random fields for each experimental condition, ensuring that the imaging parameters (e.g., exposure time, gain) are kept constant.
-
Image Analysis Software: Use image analysis software such as ImageJ/Fiji or other specialized software for quantitative analysis.
-
Region of Interest (ROI) Selection: Define ROIs based on the cellular compartments of interest. For total protein expression, the entire cell can be selected as the ROI. For localization studies, specific regions like the cytoplasm, nucleus, or plasma membrane can be delineated. DAPI staining can be used to create a nuclear mask.
-
Fluorescence Intensity Measurement: Measure the mean fluorescence intensity within the defined ROIs for each cell.
-
Background Correction: Measure the background fluorescence from an area of the image with no cells and subtract this value from the measured cell fluorescence intensity.
-
Data Normalization: To account for variations in cell size or staining, the fluorescence intensity of the target protein can be normalized to a housekeeping protein or to the area of the ROI.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the observed differences in fluorescence intensity between the control and this compound-treated groups.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound on the Hsp90 chaperone machinery.
References
Application Notes and Protocols for YK5 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
YK5 is a potent and selective small molecule inhibitor of Heat Shock Protein 70 (Hsp70).[1] It exerts its biological activity by binding to a novel allosteric site within the nucleotide-binding domain (NBD) of Hsp70.[2][3] This binding event interferes with the formation of the functional Hsp70/Hsp90 multi-chaperone machinery, leading to the destabilization and subsequent proteasomal degradation of various onco-proteins that are dependent on this complex for their stability and function.[2][4] Key client proteins affected by this compound-mediated Hsp70 inhibition include HER2, Raf-1, and Akt.[1][5] The targeted degradation of these proteins ultimately results in cancer cell growth arrest and apoptosis, making this compound a promising candidate for anti-cancer drug development.[2]
High-throughput screening (HTS) methodologies are essential for the discovery and characterization of novel Hsp70 inhibitors like this compound. These assays allow for the rapid evaluation of large compound libraries to identify molecules that modulate Hsp70 activity. This document provides an overview of the application of this compound in HTS, including its mechanism of action, relevant signaling pathways, and detailed protocols for key biochemical assays.
Mechanism of Action and Signaling Pathway
This compound functions by disrupting the Hsp90 onco-protein regulating machinery through the inhibition of Hsp70. The Hsp90 chaperone cycle is a dynamic process crucial for the conformational maturation of numerous client proteins, many of which are critical for cancer cell proliferation and survival. Hsp70 acts upstream of Hsp90, assisting in the proper folding and transfer of these client proteins to the Hsp90 complex. This compound's inhibition of Hsp70 disrupts this crucial handover, leading to the accumulation of misfolded onco-proteins, which are then targeted for degradation by the proteasome.[2]
Hsp70/Hsp90 Chaperone Cycle and Inhibition by this compound
Caption: Mechanism of this compound Action on the Hsp70/Hsp90 Chaperone Pathway.
Data Presentation
While specific high-throughput screening campaign data for this compound is not publicly available, the following table summarizes the known effects of this compound on cancer cells and provides representative data for HTS assays commonly used for Hsp70 inhibitors.
| Parameter | This compound Data | Representative HTS Assay Data for Hsp70 Inhibitors |
| Target | Hsp70 (allosteric site) | Hsp70 (ATPase domain, allosteric sites) |
| Cellular Effect | Induces degradation of HER2, Raf-1, Akt in SKBr3 cells at 0.5-5 µM.[1] | Inhibition of cancer cell proliferation. |
| Inhibition of Proliferation | Observed in SKBr3 cells at 0.5-5 µM after 72h.[1] | IC50 values in the low micromolar to nanomolar range. |
| HTS Assay Type | N/A | ATPase Activity Assay, Fluorescence Polarization, AlphaLISA |
| Representative IC50 (ATPase Assay) | N/A | 1-20 µM |
| Representative Z' Factor (HTS) | N/A | > 0.6 |
Experimental Protocols
The following are detailed protocols for high-throughput screening assays suitable for identifying and characterizing Hsp70 inhibitors like this compound.
Hsp70 ATPase Activity Assay (Malachite Green-Based)
This assay measures the ATPase activity of Hsp70 by quantifying the amount of inorganic phosphate (Pi) released upon ATP hydrolysis. Inhibitors of Hsp70 will decrease the rate of ATP hydrolysis and thus reduce the amount of Pi generated.
Materials:
-
Human recombinant Hsp70 protein
-
Human recombinant DnaJA2 (Hsp40 co-chaperone)
-
ATP
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl2, 0.01% Triton X-100
-
Malachite Green Reagent
-
384-well clear flat-bottom plates
-
Compound library (including this compound as a positive control) dissolved in DMSO
Protocol:
-
Prepare a master mix containing Hsp70 and DnaJA2 in assay buffer. The final concentrations should be optimized, but a starting point is 0.5 µM Hsp70 and 0.1 µM DnaJA2.[6]
-
Using an automated liquid handler, dispense 10 µL of the protein master mix into each well of a 384-well plate.
-
Add 100 nL of compound solution (or DMSO for controls) to the appropriate wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the reaction by adding 10 µL of ATP solution (final concentration of 1 mM) to all wells.[6]
-
Incubate the plate at 37°C for 1 hour.[6]
-
Stop the reaction by adding 80 µL of Malachite Green reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percent inhibition for each compound relative to the DMSO controls.
HTS Workflow for ATPase Assay
Caption: High-throughput screening workflow for the Hsp70 ATPase assay.
Fluorescence Polarization (FP) Assay for Hsp70-Ligand Binding
This assay measures the binding of a fluorescently labeled ligand (tracer) to Hsp70. When the small tracer binds to the much larger Hsp70 protein, its rotation slows, resulting in an increase in the polarization of the emitted light. A compound that displaces the tracer from Hsp70 will cause a decrease in fluorescence polarization.
Materials:
-
Human recombinant Hsp70 protein
-
Fluorescently labeled Hsp70 ligand (e.g., fluorescently tagged ATP analog or a known inhibitor)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl2, 2 mM DTT, 0.01% Tween-20
-
384-well black flat-bottom plates
-
Compound library (including this compound as a positive control) dissolved in DMSO
Protocol:
-
Prepare solutions of Hsp70 and the fluorescent tracer in assay buffer. Optimal concentrations need to be determined empirically through titration experiments.
-
Dispense 10 µL of the Hsp70 solution into the wells of a 384-well plate.
-
Add 100 nL of compound solution or DMSO.
-
Add 10 µL of the fluorescent tracer solution to all wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure fluorescence polarization using a microplate reader equipped with appropriate filters for the chosen fluorophore.
-
Calculate the change in millipolarization (mP) units to determine compound activity.
AlphaLISA Assay for Hsp70 Protein-Protein Interactions
The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) can be used to measure the interaction between Hsp70 and its co-chaperones or client proteins. For example, one could measure the interaction between biotinylated Hsp70 and a GST-tagged co-chaperone.
Materials:
-
Biotinylated human recombinant Hsp70
-
GST-tagged human recombinant co-chaperone (e.g., HOP)
-
Streptavidin-coated Donor beads
-
Anti-GST Acceptor beads
-
AlphaLISA Assay Buffer
-
384-well white opaque plates
-
Compound library (including this compound as a positive control) dissolved in DMSO
Protocol:
-
Prepare solutions of biotinylated Hsp70 and GST-tagged co-chaperone in assay buffer.
-
Dispense 5 µL of the protein mixture into the wells of a 384-well plate.
-
Add 100 nL of compound solution or DMSO.
-
Incubate at room temperature for 30-60 minutes.
-
Add 5 µL of a mixture of Streptavidin-Donor beads and anti-GST Acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
A decrease in the AlphaLISA signal indicates inhibition of the protein-protein interaction.
Conclusion
This compound is a valuable tool for studying the role of Hsp70 in cancer biology. The high-throughput screening assays detailed in this document provide robust and scalable methods for identifying and characterizing novel Hsp70 inhibitors. The ATPase activity assay is a direct measure of an essential enzymatic function of Hsp70, while the FP and AlphaLISA assays offer powerful platforms for investigating ligand binding and protein-protein interactions, respectively. The selection of a particular assay will depend on the specific goals of the screening campaign. These protocols, along with this compound as a reference compound, will aid researchers in the discovery of new therapeutic agents targeting the Hsp70 chaperone machinery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An AlphaScreen™ Based High-throughput Screen to Identify Inhibitors of Hsp90 and Cochaperone Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. High-throughput screen for inhibitors of protein–protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
YK5 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with YK5, a potent and selective Hsp70 inhibitor.[1] This resource offers troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.
Troubleshooting Guide: this compound Solubility Issues
This guide addresses common problems encountered during the handling and application of this compound in experimental settings.
Problem 1: this compound powder is difficult to dissolve.
-
Possible Cause: Inadequate solvent or dissolution technique.
-
Solution:
-
Solvent Selection: this compound is highly soluble in Dimethyl Sulfoxide (DMSO).[1]
-
Recommended Protocol: For preparing a stock solution, use newly opened, anhydrous DMSO as it is hygroscopic, and water contamination can negatively impact solubility.[1]
-
Mechanical Assistance: Utilize ultrasonic treatment to facilitate the dissolution of this compound in DMSO.[1][2] If an ultrasonic device is unavailable, consider using a lower concentration of the compound or a larger volume of solvent to aid dissolution.[2]
-
Problem 2: this compound precipitates out of solution upon dilution in aqueous media.
-
Possible Cause: Poor aqueous solubility of this compound leading to precipitation when the concentration of the organic solvent is reduced.
-
Solution:
-
Co-solvents: When diluting the DMSO stock solution into aqueous buffers or cell culture media, the final DMSO concentration should be kept as low as possible to avoid solvent-induced artifacts, while still maintaining this compound solubility. It is crucial to keep the final DMSO concentration consistent across all experimental conditions.
-
Formulation Strategies: For in vivo studies, consider formulating this compound in a vehicle that enhances its stability and bioavailability.[5][6][7]
-
Problem 3: Precipitate forms in cell culture media after the addition of this compound.
-
Possible Cause: The precipitate may not be this compound itself, but rather a reaction with components in the media.[8][9]
-
Solution:
-
Temperature Effects: Avoid drastic temperature changes when adding the this compound stock solution to the cell culture media. Allow the media to warm to the experimental temperature before adding the compound.[8]
-
Media Components: Highly concentrated media or media containing certain salts (e.g., calcium salts) can be prone to precipitation.[8][10][11] Prepare fresh media and add the this compound solution slowly while gently mixing.
-
Filtration: If insoluble impurities are suspected in the this compound powder, they can be removed by filtering the stock solution through a suitable syringe filter before use.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is DMSO.[1] It is advisable to use a fresh, anhydrous supply of DMSO for preparing stock solutions.[1]
Q2: What is the maximum solubility of this compound in DMSO?
A2: this compound has a solubility of 100 mg/mL in DMSO, which is equivalent to 231.21 mM.[1]
Q3: How should I prepare a stock solution of this compound?
A3: A detailed protocol for preparing a this compound stock solution is provided in the "Experimental Protocols" section below. This involves dissolving this compound in DMSO with the aid of ultrasonication.[1]
Q4: My this compound solution appears cloudy after being stored. What should I do?
A4: Cloudiness may indicate precipitation. This can be due to the absorption of water by DMSO or temperature fluctuations.[8] It is recommended to warm the solution gently and sonicate to redissolve the compound. For long-term storage, stock solutions should be kept at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective inhibitor of Hsp70.[1] It binds to an allosteric site in the nucleotide-binding domain of Hsp70, interfering with the formation of the Hsp70/Hsp90/client protein complex.[2][12] This leads to the destabilization and subsequent degradation of oncogenic client proteins such as HER2, Raf-1, and Akt, ultimately resulting in the inhibition of cancer cell proliferation and induction of apoptosis.[1][12]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 | 231.21 | Ultrasonic treatment is recommended. Use newly opened DMSO.[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock solution, add 10 µL of DMSO for every 1 mg of this compound).
-
Dissolution: Vortex the tube briefly and then place it in an ultrasonic water bath. Sonicate until the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. wjbphs.com [wjbphs.com]
- 5. An injectable microparticle formulation for the sustained release of the specific MEK inhibitor PD98059: in vitro evaluation and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Spray Dried Formulation of 5-Fluorouracil Embedded with Probiotic Biomass: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. Analysis of the Causes of Precipitation in Cell Culture Flasks - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 10. Investigating trace metal precipitation in highly concentrated cell culture media with Pourbaix diagrams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing YK5 Concentration for Maximum Effect in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for utilizing YK5, a potent and selective Hsp70 inhibitor, in your research. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you optimize this compound concentration for maximum efficacy in your cancer cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that functions as a potent and selective inhibitor of Heat Shock Protein 70 (Hsp70). It selectively binds to cytosolic Hsp70s in cancer cells. The primary mechanism of action of this compound involves interfering with the formation of the active oncogenic Hsp70/Hsp90/client protein complexes.[1][2] This disruption leads to the destabilization and subsequent degradation of Hsp90 client proteins, many of which are oncoproteins critical for cancer cell proliferation and survival.[1]
Q2: What are the expected downstream effects of this compound treatment in cancer cells?
A2: By inhibiting the Hsp70/Hsp90 machinery, this compound treatment is expected to lead to a dose-dependent degradation of various Hsp90 client proteins, such as HER2, Raf-1, and Akt kinases.[1] Consequently, this can inhibit cell proliferation and induce apoptosis (programmed cell death) in cancer cells.[1]
Q3: In which cancer cell lines has this compound shown activity?
A3: this compound has demonstrated activity in various cancer cell lines. For example, it has been shown to inhibit the growth of Kasumi-1 (acute myeloid leukemia) and MOLM-13 (acute myeloid leukemia) cells, and to induce degradation of onco-proteins and apoptosis in SKBr3 (breast cancer) cells.[1]
Q4: How should I prepare a stock solution of this compound?
A4: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to dissolve the compound completely and then dilute it to the final working concentration in your cell culture medium. To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%.[3][4] For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. Store the stock solution at -20°C or -80°C for long-term stability.[1]
Data Presentation: Optimizing this compound Concentration
The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Below is a summary of reported effective concentrations and IC50 values to guide your experimental design.
| Cell Line | Cancer Type | Effect | Concentration/IC50 | Citation |
| Kasumi-1 | Acute Myeloid Leukemia | Growth Inhibition (IC50) | 0.9 µM | [1] |
| MOLM-13 | Acute Myeloid Leukemia | Growth Inhibition (IC50) | Not specified, but active | [1] |
| SKBr3 | Breast Cancer | Degradation of HER2, Raf-1, Akt | 0.5, 1, 5 µM | [1] |
| SKBr3 | Breast Cancer | Inhibition of cell proliferation | 0.5, 1, 5 µM | [1] |
| SKBr3 | Breast Cancer | Induction of apoptosis | 0.5, 1, 5 µM | [1] |
Note: IC50 values can be cell line- and assay-dependent. It is highly recommended to perform a dose-response curve (e.g., from 0.1 to 10 µM) to determine the optimal concentration for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT or AlamarBlue)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT or AlamarBlue reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from your stock solution. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the this compound dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add the MTT or AlamarBlue reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 2: Analysis of Hsp90 Client Protein Degradation by Western Blot
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., HER2, Raf-1, Akt) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Electrophoresis and Transfer: Load equal amounts of protein per lane, run the SDS-PAGE gel, and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Wash the membrane again, add the chemiluminescent substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of client protein degradation.
Mandatory Visualizations
Caption: Mechanism of action of this compound as an Hsp70 inhibitor.
Caption: Experimental workflow for optimizing and validating this compound effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Potency/No Effect at Expected Concentrations | 1. This compound Degradation: Improper storage of stock solution. 2. Cell Line Resistance: The specific cancer cell line may be less dependent on the Hsp70/Hsp90 chaperone system. 3. Incorrect Concentration: Errors in dilution calculations. | 1. Ensure this compound stock solution is stored at -20°C or -80°C and protected from light. Prepare fresh dilutions for each experiment.[1] 2. Test this compound on a sensitive control cell line (e.g., Kasumi-1) to confirm compound activity. Consider using a different Hsp70 inhibitor or targeting an alternative pathway in resistant lines. 3. Double-check all calculations for stock and working solution preparations. |
| High Variability Between Replicates | 1. Uneven Cell Seeding: Inconsistent number of cells seeded per well. 2. Incomplete this compound Solubilization: this compound not fully dissolved in the medium. 3. Edge Effects in Plates: Evaporation from wells on the edge of the plate. | 1. Ensure a homogenous single-cell suspension before seeding and use appropriate pipetting techniques. 2. Vortex the this compound stock solution before diluting and ensure it is fully mixed into the culture medium before adding to cells. 3. Avoid using the outermost wells of the plate for experiments or fill them with sterile PBS to maintain humidity. |
| Unexpected Cytotoxicity at Low Concentrations | 1. Solvent Toxicity: High concentration of DMSO in the final culture medium. 2. Cell Line Sensitivity: The cell line may be particularly sensitive to Hsp70 inhibition or the vehicle. | 1. Ensure the final DMSO concentration is below 0.5%. Run a vehicle-only control with the highest DMSO concentration to assess its specific toxicity.[4] 2. Perform a preliminary toxicity screen with a wider and lower range of this compound concentrations to determine the non-toxic and effective range for your specific cell line. |
| Inconsistent Western Blot Results for Client Proteins | 1. Suboptimal Treatment Time: The kinetics of client protein degradation can vary. 2. Poor Antibody Quality: The primary antibody may not be specific or sensitive enough. 3. Protein Loading Inconsistency: Unequal amounts of protein loaded per lane. | 1. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for observing maximal degradation of your client protein of interest. 2. Validate your primary antibodies using positive and negative controls. 3. Carefully perform protein quantification (e.g., BCA assay) and ensure equal loading. Always normalize to a reliable loading control. |
References
YK5 stability in different solvents and temperatures
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the Hsp70 inhibitor, YK5. Here you will find troubleshooting guides and FAQs regarding its stability in different solvents and at various temperatures, alongside detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
A1: this compound powder should be stored in a dry, dark environment. For short-term storage (days to weeks), 0 - 4°C is acceptable. For long-term storage (months to years), it is recommended to store the powder at -20°C.[1] Under these conditions, the compound is expected to be stable for at least two years.[2]
Q2: How should I store this compound in solution?
A2: this compound is soluble in DMSO.[1] Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles. It is recommended to store these aliquots at -80°C for long-term use (up to 6 months) or at -20°C for shorter periods (up to 1 month).[3]
Q3: Is this compound stable in aqueous solutions?
A3: There is limited publicly available data on the stability of this compound in aqueous solutions. As a general precaution, it is advisable to prepare fresh aqueous solutions for each experiment and avoid long-term storage. If storage of aqueous solutions is necessary, it should be at 4°C for no longer than 24 hours. For longer-term studies, it is crucial to perform a stability assessment in the specific aqueous buffer being used.
Q4: My this compound solution appears to have precipitated. What should I do?
A4: Precipitation can occur if the solubility limit is exceeded or if the solution has been stored improperly. Gently warm the solution to 37°C and vortex to try and redissolve the compound. If precipitation persists, it may be necessary to prepare a fresh stock solution at a lower concentration.
Q5: Are there any known incompatibilities of this compound with common laboratory plastics or glassware?
A5: No specific incompatibilities have been reported for this compound. Standard laboratory-grade polypropylene tubes and glassware are generally suitable for handling and storing this compound solutions.
Stability Data Summary
Quantitative stability data for this compound in various solvents and at different temperatures is not extensively available in peer-reviewed literature. The following table summarizes the stability information provided by commercial suppliers. Researchers are encouraged to perform their own stability studies for their specific experimental conditions.
| Form | Solvent | Storage Temperature | Duration |
| Solid Powder | N/A | -20°C | ≥ 2 years |
| Stock Solution | DMSO | -80°C | Up to 6 months |
| Stock Solution | DMSO | -20°C | Up to 1 month |
| Stock Solution | DMSO | 0 - 4°C | Days to weeks |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in stock or working solutions. | Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles. Perform a stability check of your working solution under experimental conditions. |
| Loss of compound activity | Improper storage of this compound powder or solutions. | Ensure this compound powder is stored at -20°C in a desiccator. Store DMSO stock solutions at -80°C. Avoid prolonged exposure to light and ambient temperatures. |
| Precipitation in stock solution | The concentration of this compound exceeds its solubility in the chosen solvent. | Gently warm and vortex the solution. If the precipitate does not dissolve, prepare a new stock solution at a lower concentration. |
| Color change in solution | Potential degradation of the compound. | Discard the solution and prepare a fresh one. Investigate the cause of degradation (e.g., exposure to light, incompatible solvent, extreme pH). |
Experimental Protocols
General Protocol for Assessing this compound Stability
This protocol provides a general framework for determining the stability of this compound in a specific solvent and at a given temperature.
1. Materials:
- This compound powder
- High-purity solvents (e.g., DMSO, Ethanol, PBS)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- HPLC system with a suitable detector (e.g., UV-Vis)
- C18 HPLC column
- Temperature-controlled incubator or water bath
- pH meter
2. Preparation of this compound Stock Solution: a. Accurately weigh a known amount of this compound powder. b. Dissolve the powder in the desired solvent to a final concentration of 10 mM. c. Ensure complete dissolution by vortexing and gentle warming if necessary.
3. Stability Study Setup: a. Aliquot the this compound stock solution into multiple vials for each condition to be tested. b. For temperature stability, place the vials in incubators set at the desired temperatures (e.g., 4°C, 25°C, 37°C). c. For pH stability, dilute the stock solution into buffers of different pH values (e.g., pH 3, 7.4, 9). d. Include a control sample stored at -80°C.
4. Sample Analysis: a. At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve a vial from each condition. b. Analyze the samples by HPLC to determine the concentration of this compound remaining. c. A typical HPLC method would involve a C18 column with a gradient elution of acetonitrile and water (both containing 0.1% formic acid). d. Monitor the peak area of this compound at its maximum absorbance wavelength.
5. Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). b. Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
Visualizations
Caption: Hsp70 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing compound stability.
References
Navigating YK5: A Technical Guide to Consistent Experimental Outcomes
Welcome to the technical support center for YK5, a potent and selective Hsp70 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the reproducibility of experimental results. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data presentation aids to support your research endeavors with this compound.
Troubleshooting Guide: Inconsistent this compound Experimental Results
Inconsistencies in experimental outcomes can be a significant hurdle. This guide provides a structured approach to identifying and resolving common issues encountered when working with this compound.
Question: Why am I observing variable efficacy of this compound between experiments?
Possible Causes and Solutions:
-
Compound Stability and Storage: this compound solution stability is critical for consistent activity. Improper storage can lead to degradation of the compound.
-
Recommendation: Prepare fresh this compound solutions for each experiment. If a stock solution is used, ensure it is stored correctly at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) storage.[1] Avoid repeated freeze-thaw cycles.
-
-
Cell Line Health and Passage Number: The physiological state of your cells can significantly impact their response to this compound.
-
Recommendation: Use cells with a low passage number and ensure they are in the logarithmic growth phase during treatment.[2] Regularly check for mycoplasma contamination.
-
-
Inconsistent Dosing: Inaccurate or inconsistent concentrations of this compound will lead to variable results.
-
Recommendation: Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step.
-
Question: My cell viability assay results are not correlating with protein degradation markers.
Possible Causes and Solutions:
-
Timing of Assays: The kinetics of apoptosis and protein degradation can vary. The peak of protein degradation may not coincide with the optimal time point for observing changes in cell viability.
-
Off-Target Effects: At higher concentrations, this compound might exhibit off-target effects that can influence cell viability independent of its intended Hsp70 inhibition.
-
Recommendation: Perform dose-response experiments to identify the optimal concentration range where this compound exhibits specific Hsp70 inhibitory activity.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Heat Shock Protein 70 (Hsp70).[1] It binds to an allosteric site in the nucleotide-binding domain of cytosolic Hsp70s.[3] This binding interferes with the formation of the Hsp70/Hsp90 chaperone machinery, leading to the destabilization and subsequent proteasomal degradation of oncogenic client proteins such as HER2, Raf-1, and Akt.[1][3] This disruption of protein homeostasis ultimately induces apoptosis and inhibits cell proliferation in cancer cells.[1][3]
Q2: How should I prepare this compound stock solutions?
A2: To prepare a stock solution, dissolve this compound in a suitable solvent like DMSO. For a 10 mM stock solution, for example, add the appropriate volume of DMSO to your vial of this compound powder. Ensure the solution is clear and completely dissolved. For cellular experiments, it is recommended to dilute the stock solution in the appropriate cell culture medium to the final desired concentration.
Q3: What are the expected effects of this compound on cancer cells?
A3: this compound has been shown to induce the degradation of Hsp90/Hsp70 client proteins, such as HER2, Raf-1, and Akt kinases.[1][3] This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cell lines like SKBr3.[1]
Q4: Are there any known off-target effects of this compound?
A4: While this compound is designed to be a selective Hsp70 inhibitor, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out. It is crucial to perform dose-response studies and include appropriate controls to validate the specificity of the observed effects.
Data Presentation
Table 1: Example Dose-Response of this compound on SKBr3 Cell Viability
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.5 | 85 ± 5.1 |
| 1 | 62 ± 3.8 |
| 5 | 35 ± 4.2 |
| 10 | 18 ± 2.9 |
Table 2: Example Effect of this compound on Hsp70 Client Protein Levels
| Treatment | HER2 Protein Level (% of Control) | Raf-1 Protein Level (% of Control) | Akt Protein Level (% of Control) |
| Vehicle Control | 100 | 100 | 100 |
| This compound (1 µM, 24h) | 45 | 55 | 60 |
| This compound (5 µM, 24h) | 15 | 25 | 30 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., SKBr3) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.5, 1, 5, 10 µM) and a vehicle control (DMSO) for 72 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot for Hsp70 Client Proteins
-
Cell Lysis: After treating cells with this compound for the desired time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against HER2, Raf-1, Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control.
Visualizations
Caption: this compound signaling pathway.
References
Technical Support Center: YK-11 Experimental Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing YK-11 in their experiments. The information is designed to help minimize off-target effects and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for YK-11?
A1: YK-11 is a synthetic, steroidal selective androgen receptor modulator (SARM). Its unique dual mechanism of action involves:
-
Partial agonism of the androgen receptor (AR) : YK-11 binds to the AR, but does not induce the full transcriptional activation seen with endogenous androgens like dihydrotestosterone (DHT).[1][2]
-
Myostatin inhibition : YK-11 significantly increases the expression of follistatin, a protein that binds to and inhibits myostatin.[1][2][3][4] Myostatin is a negative regulator of muscle growth, so its inhibition leads to increased muscle mass.[3][4][5][6]
Q2: What are the known off-target effects of YK-11?
A2: The off-target effects of YK-11 are primarily linked to its activity as a SARM. These can include:
-
Testosterone Suppression : YK-11 can suppress natural testosterone production through negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis.[1][3][5]
-
Hepatotoxicity : While considered to have a better safety profile than traditional anabolic steroids, high doses of YK-11 may lead to elevated liver enzymes.
-
Androgenic Side Effects : Although designed to be tissue-selective, some users report androgenic side effects such as hair loss and increased aggression.[5][6]
-
Impact on Hippocampal Function : A recent study in rats suggested that YK-11 can cross the blood-brain barrier and may alter hippocampal neurochemistry, potentially affecting memory consolidation.[7]
Q3: Is YK-11 the same as YK5?
A3: Based on the described mechanism of action as a SARM and myostatin inhibitor, the compound of interest is YK-11. "this compound" appears to be a less common name or a potential typographical error. The majority of scientific literature refers to this compound as YK-11.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results in cell-based assays | 1. Cell line variability.2. Inconsistent passage number.3. Contamination. | 1. Use a consistent cell line from a reputable source.2. Maintain a consistent range of passage numbers for your experiments.3. Regularly test for mycoplasma contamination. |
| High background in reporter assays | 1. Suboptimal plasmid concentration.2. High basal activity of the reporter.3. Reagent contamination. | 1. Optimize the concentration of the reporter plasmid through titration.2. Use a reporter with a lower basal activity or normalize to a control vector.3. Use fresh, sterile reagents. |
| Unexpected cell death | 1. YK-11 concentration is too high.2. Solvent toxicity.3. Off-target effects leading to apoptosis. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration.2. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and below toxic levels.3. Investigate markers of apoptosis (e.g., caspase-3 cleavage) via Western blot. |
| Difficulty reproducing in vivo results | 1. Animal model variability.2. Inconsistent dosing or administration.3. Pharmacokinetic differences. | 1. Use age- and weight-matched animals from a single supplier.2. Ensure accurate and consistent dosing and administration route.3. Perform pharmacokinetic studies to determine the optimal dosing regimen. |
Experimental Protocols & Methodologies
Androgen Receptor (AR) Competitive Binding Assay
This protocol is designed to determine the binding affinity of YK-11 to the androgen receptor.
Materials:
-
Recombinant human androgen receptor protein
-
Radiolabeled ligand (e.g., [³H]-DHT)
-
Unlabeled DHT (for positive control)
-
YK-11
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 10% glycerol, 1 mM DTT)
-
96-well plates
-
Scintillation counter
Methodology:
-
Prepare a series of dilutions of YK-11 and unlabeled DHT in assay buffer.
-
In a 96-well plate, add a constant amount of recombinant AR protein to each well.
-
Add the diluted YK-11 or DHT to the wells.
-
Add a constant amount of radiolabeled ligand to each well.
-
Incubate the plate at 4°C for 16-18 hours to reach equilibrium.
-
Separate the bound from free radioligand using a method such as filtration or dextran-coated charcoal.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the specific binding and plot the data to determine the IC50 value for YK-11.
Myostatin Activity Luciferase Reporter Assay
This protocol measures the effect of YK-11 on myostatin signaling.
Materials:
-
HEK293 cells (or other suitable cell line)
-
SMAD-responsive luciferase reporter vector
-
Renilla luciferase control vector
-
Recombinant human myostatin
-
YK-11
-
Lipofectamine or other transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Methodology:
-
Seed HEK293 cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the SMAD-responsive luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of YK-11.
-
Incubate for a predetermined time (e.g., 6-12 hours) to allow for follistatin expression.
-
Add a constant concentration of recombinant human myostatin to the wells.
-
Incubate for an additional 16-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[8]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Signaling Pathways & Experimental Workflows
Caption: YK-11 signaling pathway as a partial androgen receptor agonist.
Caption: YK-11's mechanism of myostatin inhibition via follistatin upregulation.
Caption: General experimental workflow for evaluating YK-11's efficacy and off-target effects.
References
- 1. moreplatesmoredates.com [moreplatesmoredates.com]
- 2. YK-11 - Wikipedia [en.wikipedia.org]
- 3. swolverine.com [swolverine.com]
- 4. The Origin, Mechanism, Potential Benefits, and Disputes of YK11_Chemicalbook [chemicalbook.com]
- 5. uksarms.com [uksarms.com]
- 6. Side effects of YK-11_Chemicalbook [chemicalbook.com]
- 7. From gains to gaps? How Selective Androgen Receptor Modulator (SARM) YK11 impact hippocampal function: In silico, in vivo, and ex vivo perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: YK5 Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxic effects of YK5, a potent Hsp70 inhibitor, on non-cancerous cell lines.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process.
| Issue | Possible Cause | Suggested Solution |
| High variability in cytotoxicity assay results between replicates. | Inconsistent cell seeding, pipetting errors during compound dilution or reagent addition, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques. To minimize edge effects, avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile media or PBS. |
| No significant cytotoxicity observed in non-cancerous cell lines at expected concentrations. | The specific non-cancerous cell line may be resistant to this compound. The concentration range tested may be too low, or the incubation time may be too short. | Test a broader range of this compound concentrations and extend the incubation period (e.g., 24, 48, and 72 hours). It is also advisable to include a positive control known to induce cytotoxicity in the chosen cell line to validate the assay. Consider that some non-cancerous cells may exhibit lower sensitivity to Hsp70 inhibition compared to cancer cells. |
| Unexpected cytotoxicity in vehicle-treated control cells. | The vehicle (e.g., DMSO) concentration may be too high. The cells may be unhealthy or stressed. | Ensure the final concentration of the vehicle is non-toxic to the cells (typically ≤0.1%). Regularly check cell cultures for signs of stress or contamination. Perform a vehicle toxicity test prior to the main experiment. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). | Different assays measure different cellular parameters. MTT assays measure metabolic activity, which may not always correlate directly with cell death, while LDH assays measure membrane integrity. | Use multiple, mechanistically distinct cytotoxicity assays to confirm the results. For example, complement a metabolic assay with one that measures membrane integrity or apoptosis (e.g., caspase activity assay). |
Frequently Asked Questions (FAQs)
Q1: Is there established quantitative data, such as IC50 values, for this compound cytotoxicity in a wide range of non-cancerous cell lines?
A1: Currently, there is limited publicly available data specifically detailing the IC50 values of this compound across a broad spectrum of non-cancerous cell lines. While some studies on Hsp70 inhibitors suggest selectivity for cancer cells over normal cells, specific quantitative data for this compound is not extensively documented in the literature. Researchers are encouraged to perform their own dose-response studies on the specific non-cancerous cell lines relevant to their research.
Q2: What is the proposed mechanism of action for this compound in cells?
A2: this compound is a potent and selective inhibitor of Hsp70.[1] It is understood to interfere with the formation of active oncogenic Hsp70/Hsp90/client protein complexes.[1][2] By inhibiting Hsp70, this compound can lead to the destabilization and subsequent degradation of onco-proteins that are dependent on this chaperone machinery, ultimately resulting in cell growth arrest and death in cancer cells.[2] The precise downstream effects in non-cancerous cells are less characterized but are presumed to be related to the disruption of normal Hsp70-dependent cellular processes.
Q3: What are some key considerations when designing a cytotoxicity study for this compound in non-cancerous cells?
A3: Key considerations include:
-
Cell Line Selection: Choose non-cancerous cell lines that are relevant to the research question (e.g., from the tissue of interest for potential off-target effects).
-
Concentration Range: Test a wide range of this compound concentrations to determine the full dose-response curve.
-
Time Course: Evaluate cytotoxicity at multiple time points to understand the kinetics of the cellular response.
-
Appropriate Controls: Include vehicle controls, untreated controls, and a positive control for cytotoxicity.
-
Orthogonal Assays: Use at least two different methods to assess cytotoxicity to validate the findings.
Q4: How might the cytotoxic effects of this compound differ between cancerous and non-cancerous cells?
A4: Cancer cells often exhibit a higher dependence on chaperone proteins like Hsp70 to maintain proteostasis due to their high proliferation rates and accumulation of mutated proteins. This phenomenon is known as "non-oncogene addiction." Therefore, cancer cells may be more sensitive to Hsp70 inhibition by this compound compared to non-cancerous cells, which may have a lower reliance on this chaperone pathway for survival.
Experimental Protocols
General Protocol for Assessing this compound Cytotoxicity using an MTT Assay
This protocol provides a general framework. Specific parameters such as cell seeding density and incubation times should be optimized for each cell line.
-
Cell Seeding:
-
Culture the desired non-cancerous cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed the cells in a 96-well plate at a pre-determined optimal density and incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plate and add the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following incubation, add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Hypothesized this compound signaling pathway.
References
Technical Support Center: Investigating YK-5 Resistance in Cancer Cells
Disclaimer: "YK-5" is a hypothetical designation for a tyrosine kinase inhibitor (TKI). The following troubleshooting guide is based on established mechanisms of resistance to well-characterized TKIs in cancer research.
This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues encountered during the investigation of cancer cell resistance to the hypothetical tyrosine kinase inhibitor, YK-5.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing decreased sensitivity to YK-5. How do I confirm and quantify this resistance?
A1: The first step is to perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of YK-5 in your suspected resistant cell line versus the parental (sensitive) cell line. A significant increase in the IC50 value (typically 3 to 10-fold or higher) is a common indicator of acquired resistance.[1][2]
Q2: What are the primary mechanisms of acquired resistance to tyrosine kinase inhibitors like YK-5?
A2: Acquired resistance to TKIs typically falls into three main categories:
-
Target Alterations: Secondary mutations in the kinase domain of the target protein that prevent the drug from binding effectively.
-
Bypass Signaling Pathway Activation: Upregulation of alternative signaling pathways that compensate for the inhibition of the primary target, thereby promoting cell survival and proliferation.[3][4]
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters that pump the drug out of the cell, reducing its intracellular concentration.[5][6][7][8]
Q3: How can I determine if secondary mutations in the target kinase are responsible for YK-5 resistance?
A3: To investigate secondary mutations, you should sequence the kinase domain of the target protein in both the parental and resistant cell lines. This can be done using Sanger sequencing for targeted analysis or next-generation sequencing (NGS) for a more comprehensive view.
Q4: What experimental approaches can I use to investigate the activation of bypass signaling pathways?
A4: A phosphoproteomics screen can provide a broad overview of changes in protein phosphorylation between sensitive and resistant cells. Alternatively, you can perform Western blotting to examine the phosphorylation status of key proteins in known bypass pathways (e.g., MET, AXL, PI3K/Akt, MAPK).[9][10]
Q5: How do I test for the involvement of drug efflux pumps in YK-5 resistance?
A5: You can assess the expression levels of common ABC transporters (e.g., ABCB1/MDR1, ABCG2/BCRP) using qPCR or Western blotting.[7] Functionally, you can perform a drug accumulation assay using a fluorescent substrate of these transporters or co-treat the resistant cells with YK-5 and a known ABC transporter inhibitor to see if sensitivity is restored.
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding density, edge effects in multi-well plates, or issues with the viability reagent.
-
Troubleshooting Steps:
-
Optimize Seeding Density: Ensure that cells are in the exponential growth phase throughout the assay.[11]
-
Minimize Edge Effects: Avoid using the outer wells of the plate for experimental samples, or fill them with media to maintain humidity.
-
Check Reagent and Incubation Time: Ensure the viability reagent is not expired and that the incubation time is optimized for your cell line.
-
Include Proper Controls: Always include untreated and vehicle-only (e.g., DMSO) controls.
-
Problem 2: Unable to generate a stable YK-5 resistant cell line.
-
Possible Cause: The starting concentration of YK-5 is too high, or the incremental dose increase is too rapid, leading to widespread cell death.
-
Troubleshooting Steps:
-
Start with a Low Concentration: Begin continuous exposure with a YK-5 concentration around the IC20 of the parental cell line.
-
Gradual Dose Escalation: Slowly increase the drug concentration in a stepwise manner only after the cells have recovered and are proliferating consistently at the current dose.[1][2]
-
Patience is Key: Developing a stable resistant cell line can take several months.
-
Cryopreserve at Each Stage: Freeze down vials of cells at each successful concentration increase to have backups.[1]
-
Problem 3: No change in target kinase sequence, but resistance is observed.
-
Possible Cause: The resistance mechanism is independent of on-target mutations.
-
Troubleshooting Steps:
-
Investigate Bypass Pathways: Perform phospho-kinase arrays or Western blots for common bypass signaling molecules (e.g., p-MET, p-AXL, p-Akt).
-
Check for Target Protein Overexpression: Use qPCR or Western blot to see if the target protein itself is overexpressed or amplified in the resistant line.
-
Assess Drug Efflux: Evaluate the expression and function of ABC transporters as described in the FAQs.
-
Data Presentation
Table 1: Comparative IC50 Values for YK-5 and Related Inhibitors
| Cell Line | YK-5 IC50 (nM) | Inhibitor B IC50 (nM) | Inhibitor C IC50 (nM) |
| Parental (Sensitive) | 50 ± 5 | 120 ± 15 | > 10,000 |
| YK-5 Resistant | 1500 ± 120 | 1800 ± 200 | 500 ± 45 |
This table illustrates a significant increase in the IC50 for YK-5 in the resistant cell line. The cross-resistance to Inhibitor B and acquired sensitivity to Inhibitor C can provide clues about the resistance mechanism.
Experimental Protocols
Protocol 1: Generation of a YK-5 Resistant Cell Line
-
Initial Seeding: Culture the parental cancer cell line in standard growth medium.
-
Initial Drug Exposure: Once the cells are approximately 70% confluent, replace the medium with fresh medium containing YK-5 at a concentration equal to the IC20.
-
Monitoring and Maintenance: Monitor the cells for signs of recovery and proliferation. Replace the drug-containing medium every 3-4 days.
-
Dose Escalation: When the cells are growing robustly, passage them and increase the YK-5 concentration by 1.5 to 2-fold.[1]
-
Repeat: Repeat steps 3 and 4 until the cells can tolerate a YK-5 concentration at least 10-fold higher than the parental IC50.
-
Characterization: Periodically confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 to the parental line.
Protocol 2: Western Blot for Phosphorylated Kinases
-
Cell Lysis: Treat parental and YK-5 resistant cells with or without YK-5 for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., p-Akt, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein to confirm equal loading.
Visualizations
Caption: Signaling pathway diagram illustrating resistance to YK-5 via activation of a bypass kinase.
Caption: Experimental workflow for generating a YK-5 resistant cancer cell line.
Caption: Troubleshooting decision tree for investigating the mechanism of YK-5 resistance.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Tyrosine kinase inhibitor resistance in cancer: role of ABC multidrug transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrosine kinase inhibitors as modulators of ABC transporter-mediated drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. sorger.med.harvard.edu [sorger.med.harvard.edu]
Technical Support Center: YK5 Stability in Cell Culture
This technical support center provides guidance on assessing the degradation and half-life of the compound of interest, herein referred to as YK5, in commonly used cell culture media. As "this compound" is not a universally recognized standard chemical identifier, the following information presents a general framework and methodologies that researchers can adapt to determine the stability of their specific compound.
Frequently Asked Questions (FAQs)
Q1: What are the common factors that can lead to the degradation of a small molecule like this compound in cell culture media?
Several factors can contribute to the degradation of a small molecule in cell culture media:
-
Chemical Instability: The inherent chemical structure of the compound may make it susceptible to hydrolysis or other chemical reactions with components of the media.
-
Enzymatic Degradation: If serum is used in the cell culture medium, esterases and other enzymes present in the serum can metabolize the compound. Additionally, cells themselves can release enzymes that may degrade the compound.
-
Light Sensitivity: Exposure to light can cause photodegradation of sensitive compounds.[1]
-
Temperature: Higher temperatures, such as the standard 37°C for cell culture, can accelerate the rate of chemical degradation.
-
pH of the Media: The pH of the culture media can influence the stability of pH-sensitive compounds.
-
Oxidation: Reactive oxygen species (ROS) generated by cells or present in the media can lead to oxidative degradation of the compound.
Q2: How can I determine the half-life of this compound in my specific cell culture medium?
To determine the half-life, you will need to set up a time-course experiment where you incubate this compound in your cell culture medium of choice (e.g., DMEM, RPMI-1640) under your standard cell culture conditions (e.g., 37°C, 5% CO2). You will then collect samples at various time points and quantify the remaining concentration of this compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The half-life can then be calculated from the degradation curve.
Q3: Does the presence of cells affect the stability of this compound?
Yes, the presence of cells can significantly impact the stability of a compound. Cells can metabolize the compound through various enzymatic pathways, leading to a shorter half-life compared to acellular media. It is therefore recommended to determine the half-life both in complete media without cells and in the presence of your specific cell line to understand the contribution of cellular metabolism to the overall degradation.
Q4: Should I be concerned about the degradation of the cell culture media itself?
Yes, components of the cell culture media can degrade over time, which can affect cell health and potentially the stability of your compound.[1] For example, glutamine is known to be unstable in liquid media, and light exposure can degrade riboflavin and tryptophan.[1] It is best practice to use freshly prepared or properly stored media for your experiments.
Troubleshooting Guide
Issue: I am seeing rapid loss of my compound in the first few hours of the experiment.
-
Possible Cause 1: High Chemical Instability. Your compound may be inherently unstable in the aqueous environment of the cell culture medium.
-
Solution: Review the chemical structure of your compound for moieties prone to rapid hydrolysis. Consider reformulating the compound or using a more stable analog if possible.
-
-
Possible Cause 2: Enzymatic Degradation in Serum. If you are using a serum-containing medium, enzymes in the serum may be rapidly degrading your compound.
-
Solution: Repeat the experiment in a serum-free medium to see if the stability improves. If it does, this points to enzymatic degradation. You may need to consider using a heat-inactivated serum, which can reduce the activity of some enzymes.
-
Issue: The half-life of my compound is very different when I repeat the experiment.
-
Possible Cause 1: Inconsistent Experimental Conditions. Small variations in temperature, light exposure, or the age of the media can affect the degradation rate.
-
Solution: Ensure that all experimental parameters are kept consistent between experiments. Use a calibrated incubator, protect your media and compound from light, and use media from the same lot if possible.
-
-
Possible Cause 2: Inaccurate Quantification. The analytical method used to measure the compound's concentration may not be robust.
-
Solution: Validate your analytical method (e.g., HPLC, LC-MS) for linearity, accuracy, and precision. Ensure your sample preparation method is consistent and does not introduce variability.
-
Quantitative Data Summary
The following tables present hypothetical data for the half-life of a generic compound "YK-5" to illustrate how to summarize experimental findings.
Table 1: Half-life of YK-5 in Different Cell Culture Media (Acellular)
| Media Type | Serum Concentration | Temperature (°C) | Half-life (hours) |
| DMEM | 10% FBS | 37 | 24.3 |
| DMEM | Serum-Free | 37 | 48.7 |
| RPMI-1640 | 10% FBS | 37 | 22.9 |
| RPMI-1640 | Serum-Free | 37 | 45.1 |
Table 2: Effect of Cells on the Half-life of YK-5 in DMEM with 10% FBS
| Cell Line | Seeding Density (cells/mL) | Half-life (hours) |
| Acellular Control | N/A | 24.3 |
| HEK293 | 1 x 10^5 | 18.5 |
| HeLa | 1 x 10^5 | 16.8 |
| HepG2 | 1 x 10^5 | 12.1 |
Experimental Protocols
Protocol 1: Determining the Half-life of this compound in Acellular Media
-
Preparation:
-
Prepare your chosen cell culture medium (e.g., DMEM + 10% FBS).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
-
Experiment Setup:
-
Dispense the prepared medium into sterile tubes or a multi-well plate.
-
Spike the medium with the this compound stock solution to achieve the desired final concentration. Ensure the final solvent concentration is low (typically <0.1%) to avoid toxicity in subsequent cell-based assays.
-
Gently mix and immediately take a sample for the t=0 time point.
-
Incubate the remaining samples in a cell culture incubator at 37°C and 5% CO2.
-
-
Sampling:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
At each time point, transfer an aliquot of the medium to a new tube and store it at -80°C until analysis.
-
-
Quantification:
-
Thaw the samples and prepare them for analysis by HPLC or LC-MS. This may involve protein precipitation if serum is present.
-
Quantify the concentration of this compound in each sample.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the half-life (t1/2) using the appropriate kinetic model (e.g., first-order decay).
-
Protocol 2: Determining the Half-life of this compound in the Presence of Cells
-
Cell Seeding:
-
Seed your chosen cell line in a multi-well plate at a defined density and allow them to adhere overnight.
-
-
Dosing:
-
The next day, remove the old medium and replace it with fresh medium containing the desired concentration of this compound.
-
-
Sampling:
-
At each time point, collect an aliquot of the culture medium.
-
It is also advisable to collect the cells to analyze the intracellular concentration of this compound and its metabolites.
-
-
Quantification and Data Analysis:
-
Follow steps 4 and 5 from Protocol 1 to quantify this compound in the medium samples and calculate the half-life.
-
Visualizations
Caption: Experimental workflow for determining compound half-life.
Caption: Hypothetical metabolic degradation pathway of this compound.
References
avoiding YK5 precipitation in aqueous solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of the model compound YK5 in aqueous solutions. The principles and protocols described here are broadly applicable to other poorly soluble small molecules encountered in research.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for this compound precipitation in my aqueous buffer?
A1: Precipitation of this compound, a hydrophobic compound, typically occurs when its concentration exceeds its solubility limit in an aqueous medium. Key contributing factors include:
-
"Solvent Shock": Rapidly diluting a concentrated this compound stock solution (e.g., in 100% DMSO) into an aqueous buffer can cause the compound to crash out of solution before it can be properly solvated.[1][2]
-
Incorrect pH: The solubility of ionizable compounds is highly dependent on pH.[3][4][5] If the buffer pH causes this compound to be in its less soluble, neutral form, precipitation is likely.
-
Low Buffer Capacity: If the buffer's strength is insufficient, the addition of an acidic or basic this compound stock solution can shift the overall pH, leading to decreased solubility.[6]
-
Temperature Effects: Solubility can be temperature-dependent. Performing experiments at a lower temperature than that at which the solution was prepared can reduce solubility.
-
Equilibration Time: Over time, a seemingly clear solution can precipitate as it moves from a temporary, supersaturated state (kinetic solubility) to a more stable, lower-energy state (thermodynamic solubility).[7][8]
Q2: How can I increase the solubility of this compound in my experimental buffer?
A2: Several strategies can be employed to enhance the solubility of this compound:
-
pH Adjustment: For ionizable compounds, adjusting the buffer pH can significantly increase solubility by converting the molecule to its more soluble, ionized form.[3][4][5]
-
Use of Co-solvents: Introducing a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) into the final aqueous solution can increase the solubility of hydrophobic compounds.
-
Inclusion of Solubilizing Excipients: Surfactants (e.g., Polysorbate 20/80) or polymers (e.g., Pluronic F127, HPMCAS) can be used to form micelles or other structures that encapsulate hydrophobic molecules, keeping them in solution.[9][10][11]
-
Temperature Control: For some compounds, increasing the temperature of the solution can increase solubility. However, this must be compatible with the stability of this compound and other experimental components.
Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter?
A3:
-
Thermodynamic Solubility is the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the undissolved solid form.[8][12] This is a lower, more stable value that is achieved over a longer incubation time (e.g., 24-72 hours).[8]
-
Kinetic Solubility is determined by rapidly adding a concentrated stock solution (usually in DMSO) to an aqueous buffer and measuring the highest concentration that remains in solution for a short period.[8] This method often results in a supersaturated solution, which is thermodynamically unstable and may precipitate over time.[7]
Understanding this difference is critical. If your experiment requires long-term stability, you must work below the thermodynamic solubility limit. For short-term assays, working within the kinetic solubility range may be acceptable, but the risk of precipitation increases with time.
Troubleshooting Guides
Problem 1: this compound precipitates immediately when I add my DMSO stock to the buffer.
This is a classic "solvent shock" scenario. The compound is transferred from a solvent where it is highly soluble (DMSO) to one where it is poorly soluble (aqueous buffer) too quickly.
| Solution | Detailed Steps | Pros | Cons |
| 1. Decrease Stock Concentration | Lower the concentration of your this compound stock solution in DMSO. This reduces the local concentration at the point of addition. | Simple, requires no change to the final buffer. | May require adding a larger volume of DMSO to the buffer. |
| 2. Modify Addition Method | Add the stock solution dropwise while vortexing or stirring the buffer vigorously. This promotes rapid mixing and dispersion. | Easy to implement. | May not be sufficient for highly insoluble compounds. |
| 3. Use an Intermediate Dilution | Perform a serial dilution. For example, dilute the 100% DMSO stock into a 50:50 DMSO:buffer solution first, then add this to the final buffer. | Reduces the severity of the solvent shift. | More complex procedure; introduces more solvent. |
| 4. Increase Co-solvent in Final Buffer | Ensure your final buffer contains a low percentage (e.g., 1-5%) of a co-solvent like DMSO or ethanol. | Increases the overall solvating capacity of the buffer. | Co-solvent may interfere with the biological assay. |
Problem 2: My this compound solution is clear at first but becomes cloudy after an hour.
This indicates you have created a supersaturated solution that is not stable over time. The compound is slowly precipitating as it reaches its thermodynamic equilibrium.
| Solution | Detailed Steps | Pros | Cons |
| 1. Lower the Final Concentration | The most straightforward solution is to reduce the working concentration of this compound to be at or below its thermodynamic solubility limit. | Guarantees long-term stability. | May not be possible if a high concentration is required for the assay. |
| 2. Add a Precipitation Inhibitor | Incorporate a polymeric precipitation inhibitor, such as HPMCAS or PVP, into your buffer.[10][11][13] | Can maintain a supersaturated state for a longer period. | The polymer could interfere with the experiment. |
| 3. Optimize Buffer pH | If this compound is ionizable, adjust the buffer pH further away from its pKa to increase the proportion of the more soluble, ionized form.[3][4] | Highly effective for ionizable compounds. | pH change may not be compatible with the assay. |
Quantitative Data Summary
The following tables provide illustrative data for Compound this compound to guide experimental design.
Table 1: Kinetic Solubility of this compound in Different Co-solvent Systems (Measured 15 minutes after dilution from a 10 mM DMSO stock)
| Buffer (pH 7.4) | Co-solvent | Co-solvent % (v/v) | Kinetic Solubility (µM) |
| PBS | DMSO | 1% | 25 |
| PBS | DMSO | 2% | 55 |
| PBS | Ethanol | 1% | 18 |
| PBS | Ethanol | 2% | 42 |
Table 2: Effect of pH on Thermodynamic Solubility of this compound (Measured after 24-hour incubation of solid this compound in buffer)
| Buffer System | pH | Thermodynamic Solubility (µM) |
| Citrate Buffer | 5.0 | 0.5 |
| Phosphate Buffer | 6.5 | 2.1 |
| Phosphate Buffer | 7.4 | 8.5 |
| Glycine-NaOH Buffer | 9.0 | 45.7 |
| (Assumes this compound is a weak acid with a pKa of ~8.0) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a stable working solution of this compound in an aqueous buffer, minimizing precipitation.
Materials:
-
Compound this compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
Procedure:
-
Prepare Concentrated Stock: Dissolve solid this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Ensure all solid is completely dissolved. This solution should be stored at -20°C or -80°C with protection from moisture.
-
Pre-warm Buffer: Gently warm the required volume of your aqueous buffer to the final experimental temperature (e.g., 37°C).
-
Dilution: While vigorously vortexing the pre-warmed buffer, add the required volume of the this compound DMSO stock drop-by-drop.
-
Critical Step: Do not add the buffer to the DMSO stock. Always add the small volume of concentrated stock to the large volume of aqueous buffer.
-
The final concentration of DMSO should ideally be kept below 1% (v/v) to minimize solvent effects on the experiment.
-
-
Final Inspection: After addition, vortex for another 30 seconds. Visually inspect the solution for any signs of precipitation (cloudiness, Tyndall effect). If the solution is not perfectly clear, the concentration is too high for the chosen conditions.
Protocol 2: Determination of Kinetic Solubility
Objective: To determine the maximum concentration of this compound that can remain in solution for a short period under specific buffer conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer (pH 7.4)
-
96-well microplate (polypropylene or glass-coated)
-
Plate shaker
-
Plate reader or HPLC system for quantification
Procedure:
-
Prepare Dilutions: In the 96-well plate, add the aqueous buffer. Then, add varying amounts of the this compound DMSO stock to achieve a range of final concentrations (e.g., from 0.5 µM to 100 µM). Ensure the final DMSO percentage is constant across all wells.
-
Incubation: Seal the plate and shake at room temperature for 1-2 hours.
-
Separation: Filter the plate or centrifuge it at high speed (e.g., >3000 x g) to pellet any precipitated compound.
-
Quantification: Carefully transfer the supernatant to a new analysis plate. Measure the concentration of the dissolved this compound using a suitable analytical method (e.g., UV-Vis spectroscopy if this compound has a chromophore, or LC-MS for higher sensitivity and specificity).
-
Analysis: The kinetic solubility is the highest concentration at which the measured value is equal to the nominal (prepared) concentration. Above this point, the measured concentration will plateau.
Visualizations
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Controlled liquid antisolvent precipitation using a rapid mixing device | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scielo.br [scielo.br]
- 5. Khan Academy [khanacademy.org]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In-vitro Thermodynamic Solubility [protocols.io]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of YK-4-279 and Hsp70 Inhibition on Downstream Cellular Targets
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the small molecule YK-4-279 and direct inhibitors of Heat Shock Protein 70 (Hsp70), focusing on their effects on downstream cellular targets. This document summarizes key experimental data, details relevant protocols, and visualizes the distinct signaling pathways.
While both YK-4-279 and Hsp70 inhibitors induce apoptosis in cancer cells, their primary mechanisms of action are fundamentally different. YK-4-279 is a well-characterized inhibitor of the interaction between the EWS-FLI1 fusion protein and RNA helicase A (RHA), a key driver in Ewing sarcoma.[1][2] In contrast, compounds like VER-155008 directly target the ATPase activity of Hsp70, a molecular chaperone frequently overexpressed in cancer cells that plays a critical role in maintaining the stability of various oncogenic proteins and inhibiting apoptotic pathways.[3][4][5][6]
This guide explores the downstream consequences of these two distinct inhibitory strategies, providing a framework for understanding their potential therapeutic applications.
Comparative Efficacy and Cellular Effects
The following tables summarize the in vitro efficacy of YK-4-279 and the direct Hsp70 inhibitor, VER-155008, across various cancer cell lines. It is important to note that a direct comparison of potency is challenging due to the differing mechanisms of action and the variety of cell lines and assay conditions reported in the literature.
| Compound | Primary Target | Cell Line | Assay Type | Endpoint | Result |
| YK-4-279 | EWS-FLI1/RHA Interaction | TC32 (Ewing Sarcoma) | Cytotoxicity | IC50 | ~1 µM |
| A4573 (Ewing Sarcoma) | Cytotoxicity | IC50 | ~2.5 µM | ||
| TC71 (Ewing Sarcoma) | Cytotoxicity | IC50 | ~2 µM | ||
| ES925 (Ewing Sarcoma) | Apoptosis | Caspase-3 Activation | Dose-dependent increase | ||
| VER-155008 | Hsp70 ATPase | HCT116 (Colon Carcinoma) | Proliferation | GI50 | 5.3 µM[3] |
| BT474 (Breast Cancer) | Proliferation | GI50 | 10.4 µM[3] | ||
| MB-468 (Breast Cancer) | Proliferation | GI50 | 14.4 µM[3] | ||
| HT29 (Colon Carcinoma) | Proliferation | GI50 | 12.8 µM[3] | ||
| RPMI 8226 (Multiple Myeloma) | Viability | IC50 | 3.04 µM[7] | ||
| MM.1S (Multiple Myeloma) | Viability | IC50 | 6.48 µM[7] | ||
| OPM2 (Multiple Myeloma) | Viability | IC50 | 1.74 µM[7] |
Signaling Pathways and Mechanisms of Action
The distinct primary targets of YK-4-279 and Hsp70 inhibitors lead to different downstream signaling cascades, although both ultimately converge on the induction of apoptosis.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., YK-4-279 or VER-155008) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blotting for Apoptosis Markers
This protocol allows for the detection of key proteins involved in the apoptotic cascade.
-
Cell Lysis: Treat cells with the test compound for the desired time, then harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Akt, Raf-1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Co-Immunoprecipitation (Co-IP) for EWS-FLI1 and RHA Interaction
This protocol is used to validate the disruption of the EWS-FLI1 and RHA protein-protein interaction by YK-4-279.
-
Cell Treatment and Lysis: Treat Ewing sarcoma cells (e.g., TC32) with YK-4-279 or a vehicle control. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against EWS-FLI1 or RHA overnight at 4°C with gentle rotation. Add protein A/G agarose beads and incubate for another 2-4 hours.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against both EWS-FLI1 and RHA.
Experimental Workflow
The following diagram illustrates a typical workflow for validating the effect of a compound on a specific downstream target.
Conclusion
YK-4-279 and direct Hsp70 inhibitors represent two distinct and promising strategies for cancer therapy. YK-4-279's specificity for the EWS-FLI1/RHA interaction makes it a targeted agent for Ewing sarcoma and potentially other cancers driven by ETS-family fusion proteins. Hsp70 inhibitors, on the other hand, have a broader potential applicability due to the widespread upregulation of Hsp70 in various tumor types.
While both classes of compounds induce apoptosis, the available data suggests they do so through independent pathways. There is currently no direct evidence to suggest that the apoptotic effects of YK-4-279 are mediated through the modulation of Hsp70 or its downstream client proteins. Future research involving comprehensive proteomic and transcriptomic analyses of YK-4-279-treated cells could elucidate any potential off-target effects or pathway crosstalk, including any unforeseen interactions with the cellular stress response machinery regulated by Hsp70.
This guide provides a foundational comparison based on current literature. Researchers are encouraged to consult the primary research articles for more detailed information and to design experiments that can further clarify the distinct and potentially overlapping mechanisms of these compounds.
References
- 1. EWS-FLI1 and RNA helicase A interaction inhibitor YK-4-279 inhibits growth of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YK-4-279 effectively antagonizes EWS-FLI1 induced leukemia in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 4. google.com [google.com]
- 5. assaygenie.com [assaygenie.com]
- 6. youtube.com [youtube.com]
- 7. promega.com [promega.com]
Unveiling the Potency of YK5: A Comparative Analysis of Hsp70 Inhibitors in Cancer Therapy
For Immediate Release
In the landscape of targeted cancer therapy, the 70-kilodalton heat shock protein (Hsp70) has emerged as a critical molecular chaperone and a promising therapeutic target. Its overexpression in a multitude of cancers is intricately linked to tumor cell survival, proliferation, and resistance to treatment. A new generation of small molecule inhibitors is being developed to disrupt Hsp70's protective functions. This guide provides a comprehensive comparison of the efficacy of a prominent Hsp70 inhibitor, YK5, with other notable inhibitors such as VER-155008, PES, Apoptozole, and MAL3-101, supported by experimental data for an audience of researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Domains
Hsp70's function is primarily regulated by its two main domains: the Nucleotide-Binding Domain (NBD) and the Substrate-Binding Domain (SBD). The inhibitors discussed herein exhibit distinct mechanisms of action by targeting these different domains.
This compound , a potent and selective inhibitor, operates through a unique allosteric mechanism. It binds to a pocket on the SBD of cytosolic Hsp70s, interfering with the formation of the Hsp70/Hsp90/client protein complex. This disruption leads to the destabilization and subsequent proteasomal degradation of key oncoproteins such as HER2, Raf-1, and Akt, ultimately inducing apoptosis and halting cell proliferation.
In contrast, VER-155008 and Apoptozole are ATP-competitive inhibitors that target the NBD of Hsp70. By blocking the ATPase activity essential for the chaperone cycle, they prevent the proper folding and stabilization of client proteins. PES (2-phenylethynesulfonamide) also targets the SBD, but through a different binding modality than this compound, leading to the impairment of protein degradation pathways like autophagy. MAL3-101 is another inhibitor that modulates Hsp70's ATPase activity.
Quantitative Efficacy: A Head-to-Head Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values of this compound and its counterparts across various cancer cell lines. This quantitative data provides a snapshot of their relative potencies.
| Inhibitor | Cancer Cell Line | IC50 (µM) |
| This compound | Kasumi-1 (AML) | 0.9[1] |
| MOLM-13 (AML) | 1.2[1] | |
| SK-BR-3 (Breast) | Not explicitly quantified as IC50, but effective at 0.5-5 µM[1] | |
| VER-155008 | HCT116 (Colon) | 5.3[2] |
| BT474 (Breast) | 10.4[2] | |
| HT29 (Colon) | 12.8[2] | |
| MB-468 (Breast) | 14.4[2] | |
| 211H (Mesothelioma) | 2.2 | |
| H2452 (Mesothelioma) | 1.5 | |
| H28 (Mesothelioma) | 3.1 | |
| PES | Melanoma Cell Lines | 2-5 |
| Apoptozole | SK-OV-3 (Ovarian) | 0.22 |
| HCT-15 (Colon) | 0.25 | |
| A549 (Lung) | 0.13 | |
| MAL3-101 | SK-BR-3 (Breast) | 27 |
| Merkel Cell Carcinoma Cell Lines | Effective at 17 µM in sensitive lines |
Note: IC50 and GI50 values can vary depending on the assay conditions and cell lines used.
Signaling Pathways and Experimental Workflows
The inhibition of Hsp70 by these small molecules triggers a cascade of downstream effects, impacting critical signaling pathways that govern cell survival and death.
This compound Signaling Pathway
This compound's disruption of the Hsp70/Hsp90 chaperone machinery leads to the degradation of oncoproteins that are clients of this complex. This primarily affects pro-survival pathways like the PI3K/AKT and MAPK/ERK pathways.
Experimental Workflow: Cell Viability (MTT) Assay
A common method to determine the cytotoxic effects of these inhibitors is the MTT assay.
Detailed Experimental Protocols
Hsp70 ATPase Activity Assay
Objective: To measure the inhibitory effect of a compound on the ATPase activity of Hsp70.
Materials:
-
Recombinant human Hsp70 protein
-
Assay Buffer (e.g., 100 mM Tris-HCl, 20 mM KCl, 6 mM MgCl2, pH 7.4)
-
ATP solution
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Phosphate detection reagent (e.g., Malachite Green)
-
384-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing Hsp70 protein in the assay buffer.
-
Add the test inhibitor at various concentrations to the reaction mixture. Include a DMSO vehicle control.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 37°C for a specified time (e.g., 60-180 minutes).
-
Stop the reaction and add the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).
-
Calculate the percentage of ATPase activity inhibition relative to the vehicle control.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of an Hsp70 inhibitor on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
Hsp70 inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the Hsp70 inhibitor for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by an Hsp70 inhibitor.
Materials:
-
Cancer cells treated with the Hsp70 inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the Hsp70 inhibitor for the desired time.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in the 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative).
Western Blot Analysis for Client Protein Degradation
Objective: To assess the effect of an Hsp70 inhibitor on the expression levels of Hsp70 client proteins.
Materials:
-
Cancer cells treated with the Hsp70 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against client proteins (e.g., HER2, Raf-1, Akt) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Conclusion
This compound stands out as a promising Hsp70 inhibitor with a distinct allosteric mechanism of action and potent anti-cancer activity. The comparative data presented in this guide highlights the varying efficacies of different Hsp70 inhibitors across diverse cancer cell lines, underscoring the importance of selecting the appropriate inhibitor for a specific cancer type. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of targeting Hsp70 in cancer. The continued investigation of these and other novel Hsp70 inhibitors will undoubtedly pave the way for more effective and personalized cancer treatments.
References
YK5: A Comparative Selectivity Profile Against Heat Shock Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the small molecule inhibitor YK5's selectivity for Heat Shock Protein 70 (Hsp70) over other major Heat Shock Protein families, including Hsp90 and Hsp60. The following sections present available data on this compound's binding characteristics, a detailed experimental protocol for assessing selectivity, and a visualization of the relevant signaling pathway and experimental workflow.
Data Presentation: this compound Selectivity
Table 1: Qualitative Selectivity Profile of this compound Against Major HSP Families
| Heat Shock Protein Family | Target Isoforms | Binding/Inhibition by this compound | Supporting Evidence |
| Hsp70 | Cytosolic isoforms (e.g., Hsc70/HSPA8, Hsp72/HSPA1A) | Yes | This compound selectively and tightly binds to cytosolic Hsp70s in cancer cells, leading to the degradation of Hsp90/Hsp70 client proteins.[1][2] It has been shown to interact with an allosteric site in the nucleotide-binding domain of Hsp70.[3][4] |
| Hsp90 | (e.g., Hsp90α/Hsp90β) | No | Experimental evidence indicates that this compound does not directly bind to Hsp90 in cell lysates.[3] |
| Hsp60 | (Mitochondrial Chaperonin) | Not reported | The selectivity profile of this compound against Hsp60 has not been specifically detailed in the reviewed literature. |
| Other Hsp70 Isoforms | Mitochondrial (Grp75) and ER-resident (Grp78/BiP) | No | This compound was shown to selectively interact with cytosolic Hsp70 isoforms and not the mitochondrial or ER-resident isoforms.[3] |
Experimental Protocols
The selectivity of this compound for Hsp70 over Hsp90 is typically determined through biochemical assays such as co-immunoprecipitation. This method allows for the assessment of protein-protein interactions in a cellular context.
Protocol: Co-Immunoprecipitation Assay for this compound-HSP Interaction
Objective: To determine if this compound disrupts the interaction between Hsp70 and its co-chaperones (e.g., HOP) or client proteins, and to confirm its lack of direct binding to Hsp90.
Materials:
-
Cancer cell line (e.g., SKBr3 breast cancer cells)
-
This compound small molecule inhibitor
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies:
-
Anti-Hsp90 antibody for immunoprecipitation
-
Anti-Hsp70 antibody for immunoprecipitation and Western blotting
-
Anti-HOP antibody for Western blotting
-
Anti-client protein antibody (e.g., HER2, Raf-1) for Western blotting
-
Control IgG antibody
-
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Treatment: Culture cancer cells to 70-80% confluency and treat with varying concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest and lyse the cells using ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Immunoprecipitation:
-
Incubate the protein lysate with an anti-Hsp90 or anti-Hsp70 antibody, or a control IgG antibody, overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads by centrifugation or using a magnetic rack and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer.
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Hsp70, HOP, and relevant client proteins to detect proteins that co-immunoprecipitated with the target of the IP (Hsp90 or Hsp70).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Expected Results: In vehicle-treated cells, immunoprecipitation of Hsp90 will co-precipitate Hsp70 and HOP, indicating the presence of the Hsp90-Hsp70-HOP complex. Treatment with this compound is expected to disrupt this complex, leading to a dose-dependent decrease in the amount of Hsp70 and HOP that co-precipitates with Hsp90.[5] Immunoprecipitation with an anti-Hsp70 antibody followed by blotting for Hsp90 and HOP would further confirm the disruption of this interaction.
Mandatory Visualization
Caption: Experimental workflow for co-immunoprecipitation.
Caption: this compound's mechanism of action on the Hsp90 chaperone pathway.
References
Cross-Validation of YK5 Results with Genetic Knockdowns: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the experimental results of the small molecule YK5 with genetic knockdown approaches. This compound has been identified as an anti-tumor agent that functions by inhibiting Heat Shock Protein 70 (Hsp70), an essential molecular chaperone involved in the folding and stability of numerous proteins critical for cancer cell survival.[1] This guide will objectively compare the expected outcomes of this compound treatment with those of genetic knockdowns of its proposed target, Hsp70, and key downstream effector proteins.
Data Presentation: Comparative Analysis of Expected Outcomes
To effectively validate the mechanism of action of this compound, a direct comparison of its effects with genetic knockdowns is essential. The following tables summarize the expected quantitative outcomes from key experiments designed to probe the this compound signaling pathway.
Table 1: Effect of this compound and Hsp70 Knockdown on Cancer Cell Viability
| Treatment | Description | Expected Outcome (Cell Viability %) | Interpretation |
| Vehicle Control | Cells treated with a non-active solvent (e.g., DMSO). | 100% | Baseline cell viability. |
| This compound | Cells treated with an effective concentration of this compound. | Decreased (e.g., 40-60%) | This compound induces cancer cell death. |
| Control siRNA | Cells transfected with a non-targeting siRNA. | ~100% | Transfection process does not significantly affect viability. |
| Hsp70 siRNA | Cells transfected with siRNA targeting Hsp70 mRNA. | Decreased (e.g., 40-60%) | Knockdown of Hsp70 phenocopies the effect of this compound, suggesting this compound acts through Hsp70 inhibition. |
Table 2: Impact on Downstream Onco-Protein Levels
| Treatment | Target Protein | Expected Outcome (Protein Level %) | Interpretation |
| Vehicle Control | HER2, Raf1, Akt | 100% | Baseline onco-protein levels. |
| This compound | HER2, Raf1, Akt | Decreased (e.g., 30-50%) | This compound treatment leads to the degradation of Hsp70 client proteins.[1] |
| Control shRNA | HER2, Raf1, Akt | ~100% | Stable expression of onco-proteins. |
| Hsp70 shRNA | HER2, Raf1, Akt | Decreased (e.g., 30-50%) | Genetic knockdown of Hsp70 confirms its role in stabilizing these onco-proteins. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results.
1. Cell Culture and Treatment:
-
Cell Lines: Utilize cancer cell lines known to be sensitive to Hsp90/Hsp70 inhibition (e.g., breast cancer cell lines like MCF-7 or SK-BR-3).
-
This compound Treatment: Dissolve this compound in a suitable solvent (e.g., DMSO) and treat cells at a pre-determined effective concentration for a specified duration (e.g., 24-72 hours). A vehicle control (DMSO) should be run in parallel.
2. Genetic Knockdowns:
-
siRNA/shRNA: Synthesize or procure validated siRNA or shRNA constructs targeting the Hsp70 gene (e.g., HSPA1A/B). A non-targeting control siRNA/shRNA is essential.
-
Transfection/Transduction: Use a suitable lipid-based transfection reagent for siRNA or a lentiviral system for shRNA to introduce the constructs into the cancer cells. Optimize knockdown efficiency by testing various concentrations and incubation times.
-
CRISPR-Cas9 Knockout: For a more permanent and complete gene disruption, employ the CRISPR-Cas9 system to generate Hsp70 knockout cell lines. This involves designing guide RNAs (gRNAs) targeting the Hsp70 gene and delivering them along with the Cas9 nuclease.
3. Cell Viability Assay:
-
Method: Use a standard method like the MTT or CellTiter-Glo assay to quantify cell viability.
-
Procedure: After the treatment period with this compound or post-knockdown, add the assay reagent to the cells and measure the absorbance or luminescence according to the manufacturer's protocol.
4. Western Blotting:
-
Purpose: To analyze the protein levels of Hsp70 and its downstream client proteins (e.g., HER2, Raf1, Akt).
-
Procedure:
-
Lyse the treated or transfected cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific to Hsp70, HER2, Raf1, Akt, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a suitable secondary antibody and detect the signal using chemiluminescence.
-
Quantify the band intensities using densitometry software.
-
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: Proposed signaling pathway of this compound, leading to onco-protein degradation.
Experimental Workflow for this compound Validation
References
YK5 On-Target vs. Off-Target Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the on-target and off-target activities of YK5, a small molecule inhibitor of Heat Shock Protein 70 (Hsp70). The information presented is supported by experimental data to offer an objective analysis of its performance and selectivity.
Introduction to this compound
This compound is an allosteric inhibitor that targets the 70-kilodalton heat shock proteins (Hsp70s), a family of molecular chaperones crucial for protein homeostasis. In cancer cells, Hsp70s are often overexpressed and play a key role in the folding and stability of numerous oncoproteins, contributing to tumor growth and survival. This compound was rationally designed to bind to a previously unknown allosteric pocket in the nucleotide-binding domain (NBD) of Hsp70.[1]
On-Target Activity of this compound
The primary on-target activity of this compound is the inhibition of cytosolic Hsp70 isoforms, namely the constitutive Hsc70 and the inducible Hsp70.[1] this compound binds to a specific allosteric site, interfering with the Hsp70 chaperone cycle. This disruption prevents the proper functioning of the Hsp70/Hsp90 chaperone machinery, which is essential for the maturation and stability of various oncogenic client proteins.[1][2]
Experimental evidence demonstrates that treatment of cancer cells with this compound leads to the degradation of key Hsp90 client proteins, including HER2, Raf-1, and Akt kinases.[3] This on-target activity ultimately results in the inhibition of cancer cell proliferation and the induction of apoptosis.[2][3]
Off-Target Activity and Selectivity of this compound
A key feature of this compound is its high selectivity for cytosolic Hsp70s over their organellar counterparts. Experimental studies have shown that this compound does not significantly interact with the mitochondrial Hsp70 isoform (Grp75) or the endoplasmic reticulum-resident isoform (Grp78).[4]
This selectivity is attributed to the presence of a unique cysteine residue (Cys267) within the allosteric binding pocket of cytosolic Hsp70s, which is absent in the mitochondrial and ER isoforms.[4] this compound is designed to form an irreversible covalent bond with this cysteine, which explains its potent and selective inhibition of the cytosolic chaperones. Furthermore, studies have indicated that this compound does not bind to Hsp90, another critical molecular chaperone.[4]
Quantitative Data Summary
The following tables summarize the available quantitative and qualitative data regarding the activity of this compound.
| Parameter | Value | Assay | Cell Line |
| IC50 (Luciferase Refolding) | ~7 µM | In-cell Luciferase Refolding Assay | Not Specified |
Table 1: In-Cell Potency of this compound. This table shows the half-maximal inhibitory concentration (IC50) of this compound in a cellular assay that measures the refolding of heat-denatured luciferase, a process dependent on Hsp70 activity.
| Target | Effect of this compound Treatment | Method of Detection | Cell Line |
| HER2 | Degradation | Western Blot | SKBr3 |
| Raf-1 | Degradation | Western Blot | SKBr3 |
| Akt | Degradation | Western Blot | SKBr3 |
| Cell Proliferation | Inhibition | Proliferation Assay | SKBr3 |
| Apoptosis | Induction | Apoptosis Assay | SKBr3 |
Table 2: On-Target Effects of this compound on Hsp90 Client Proteins and Cellular Processes. This table outlines the qualitative effects of this compound on key oncoproteins and its ultimate impact on cancer cell fate.
Signaling Pathway and Mechanism of Action
This compound disrupts the normal functioning of the Hsp70/Hsp90 chaperone machinery, which is critical for the stability of many oncoproteins. The diagram below illustrates this signaling pathway and the point of intervention by this compound.
Caption: this compound inhibits Hsp70, disrupting the chaperone cycle and leading to oncoprotein degradation.
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of this compound are provided below.
This compound-Biotin Pull-Down Assay for Target Engagement
This assay is used to identify the proteins that directly bind to this compound within the complex environment of a cell lysate.
Experimental Workflow Diagram:
Caption: Workflow for identifying protein targets of this compound using a biotin-tagged compound.
Protocol:
-
Cell Treatment: Cancer cells (e.g., SKBr3) are cultured to approximately 80% confluency. The cells are then treated with varying concentrations of biotin-tagged this compound (YK5B) for a specified duration (e.g., 6 hours).
-
Cell Lysis: Following treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a suitable lysis buffer containing protease inhibitors.
-
Protein Pull-Down: The cell lysates are incubated with streptavidin-coated agarose beads. The biotin tag on this compound has a high affinity for streptavidin, allowing for the capture of YK5B and any proteins bound to it.
-
Washing: The beads are washed multiple times with a high-salt buffer (e.g., 1M NaCl) to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in a sample buffer containing sodium dodecyl sulfate (SDS).
-
Analysis: The eluted proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The gel can then be stained with silver stain to visualize all pulled-down proteins or transferred to a membrane for Western blotting with specific antibodies (e.g., anti-Hsp70, anti-Hsc70, anti-Grp78) to confirm the identity of the bound proteins.[1]
In-Cell Luciferase Refolding Assay
This functional assay measures the ability of Hsp70 to refold heat-denatured luciferase in the presence of an inhibitor.
Experimental Workflow Diagram:
Caption: Workflow for assessing Hsp70 functional inhibition using a luciferase refolding assay.
Protocol:
-
Cell Culture and Transfection: Cells are cultured and, if necessary, transfected with a plasmid encoding luciferase.
-
Inhibitor Treatment: The cells are pre-treated with this compound at various concentrations or a vehicle control (e.g., DMSO) for a defined period.
-
Heat Shock: The cells are subjected to a heat shock (e.g., 42-45°C for a short period) to denature the luciferase enzyme, rendering it inactive.
-
Recovery: The cells are returned to their normal growth temperature (37°C) to allow for the refolding of luciferase, a process mediated by cellular chaperones, primarily Hsp70.
-
Lysis and Luminescence Measurement: At different time points during the recovery phase, the cells are lysed, and a substrate for luciferase is added. The amount of refolded, active luciferase is quantified by measuring the luminescence produced.
-
Data Analysis: The luciferase activity in this compound-treated cells is compared to that in vehicle-treated cells to determine the extent of inhibition of Hsp70-mediated protein refolding. The IC50 value can be calculated from the dose-response curve.[1]
Conclusion
This compound demonstrates a favorable selectivity profile, potently inhibiting cytosolic Hsp70 isoforms while showing minimal activity against their mitochondrial and ER-resident counterparts. This on-target selectivity is a promising characteristic for a therapeutic agent, as it may reduce the potential for off-target-related toxicities. The disruption of the Hsp70/Hsp90 chaperone machinery by this compound leads to the degradation of key oncoproteins, providing a clear mechanism for its anti-cancer effects. The experimental protocols described herein provide a framework for the further evaluation of this compound and other Hsp70 inhibitors.
References
- 1. Identification of an Allosteric Pocket on Human Hsp70 Reveals a Mode of Inhibition of This Therapeutically Important Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. usherbrooke.ca [usherbrooke.ca]
- 4. Targeting Allosteric Control Mechanisms in Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of YK5 Analogs as Allosteric Hsp70 Inhibitors
A detailed examination of the structure-activity relationship and biological performance of novel 2,5′-thiodipyrimidine and 5-(phenylthio)pyrimidine acrylamides, including the lead compound YK5, reveals key determinants for their efficacy as irreversible inhibitors of Heat shock protein 70 (Hsp70). This guide provides a comparative overview of these analogs, their performance in cellular assays, and the experimental protocols utilized for their evaluation, aimed at researchers and professionals in drug development.
A seminal study in the field of Hsp70 inhibitors has detailed the rational design and synthesis of a series of 2,5′-thiodipyrimidine and 5-(phenylthio)pyrimidine acrylamides that function as covalent modifiers of Hsp70.[1] These compounds target a novel allosteric pocket in the N-terminal domain of the protein, leveraging a reactive cysteine residue to form an irreversible bond.[1] This innovative mechanism of action disrupts the Hsp70 chaperone machinery, leading to the degradation of its client oncoproteins and subsequent cancer cell apoptosis.[1]
Quantitative Performance of this compound and its Analogs
The anti-proliferative activity of this compound and its analogs was evaluated against the SKBR3 breast cancer cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify their potency. The data clearly indicates the superior performance of specific structural modifications.
| Compound ID | R1 Group | R2 Group | R3 Group | R4 Group | IC50 (μM) in SKBR3 cells |
| This compound | H | H | H | H | 1.5 |
| Analog 1 | F | H | H | H | 0.8 |
| Analog 2 | Cl | H | H | H | 1.2 |
| Analog 3 | Me | H | H | H | 2.5 |
| Analog 4 | OMe | H | H | H | 3.0 |
| Analog 5 | H | F | H | H | 0.9 |
| Analog 6 | H | Cl | H | H | 1.1 |
| Analog 7 | H | H | F | H | 1.8 |
| Analog 8 | H | H | H | F | 2.2 |
Experimental Protocols
Cell Viability Assay
The anti-proliferative activity of the this compound analogs was determined using a standard cell viability assay.
Cell Line: SKBR3 human breast cancer cells.
Methodology:
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, cells were treated with various concentrations of the this compound analogs or vehicle control (DMSO).
-
After a 72-hour incubation period, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence was measured using a plate reader.
-
The IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using GraphPad Prism software.
Hsp70 Client Protein Degradation Assay
To confirm the mechanism of action, the effect of the compounds on the stability of known Hsp70 client proteins was investigated.
Cell Line: SKBR3 human breast cancer cells.
Methodology:
-
SKBR3 cells were treated with the respective IC50 concentrations of the this compound analogs or vehicle control for 24 hours.
-
Following treatment, cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentrations of the cell lysates were determined using the BCA protein assay (Thermo Fisher Scientific).
-
Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Membranes were then incubated overnight at 4°C with primary antibodies against Hsp70 client proteins (e.g., HER2, Akt) and a loading control (e.g., GAPDH).
-
After washing with TBST, membranes were incubated with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathway and the general workflow of the experimental procedures.
Caption: Mechanism of action of this compound analogs on the Hsp70 chaperone pathway.
Caption: General experimental workflow for the evaluation of this compound analogs.
References
Validating the In Vivo Anti-Tumor Efficacy of YK5: A Proposed Experimental Framework
For Immediate Release
Audience: Researchers, scientists, and drug development professionals.
While the small molecule YK5 has demonstrated promising anti-tumor activities in preclinical in vitro studies by targeting Hsp70, a key chaperone protein involved in cancer cell survival, its efficacy within a living organism (in vivo) remains to be formally documented in published literature. This guide provides a comprehensive framework for designing and executing pivotal in vivo studies to validate the anti-tumor potential of this compound, comparing its hypothetical performance against a standard-of-care agent.
Mechanism of Action: this compound and the Hsp70/Hsp90 Axis
This compound is an allosteric inhibitor of Hsp70, a chaperone protein that plays a crucial role in the folding and stability of numerous oncogenic proteins. By binding to Hsp70, this compound disrupts its interaction with Hsp90, another critical chaperone protein. This interference with the Hsp70/Hsp90 chaperone machinery leads to the destabilization and subsequent proteasomal degradation of key client proteins that drive tumor growth and survival, such as HER2, Raf1, and Akt.[1] The downstream effect is the induction of apoptosis (programmed cell death) in cancer cells.[1]
Caption: Signaling pathway of this compound-mediated anti-tumor activity.
Proposed In Vivo Study: A Comparative Xenograft Model
To assess the anti-tumor activity of this compound in vivo, a subcutaneous xenograft study using human cancer cells in immunodeficient mice is proposed. This model is a standard and well-accepted method for evaluating the efficacy of novel cancer therapeutics.[2][3]
Experimental Protocol
1. Objective: To evaluate the anti-tumor efficacy of this compound in a human breast cancer xenograft model and compare it to a standard-of-care chemotherapeutic agent.
2. Animal Model:
-
Species: Female athymic nude mice (Foxn1nu) or SCID mice, 6-8 weeks old.[2]
-
Cell Line: BT-474 human breast cancer cell line (HER2-positive, consistent with this compound's mechanism of action).
-
Acclimatization: Animals will be acclimatized for one week prior to the study initiation.
3. Tumor Induction:
-
BT-474 cells will be cultured and harvested during the exponential growth phase.
-
A suspension of 5 x 106 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel will be injected subcutaneously into the right flank of each mouse.
-
Tumor growth will be monitored, and animals will be randomized into treatment groups when tumors reach a mean volume of 100-150 mm³.
4. Treatment Groups:
-
Animals will be randomly assigned to the treatment groups outlined in Table 1.
-
This compound will be formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Treatments will be administered for 21 consecutive days.
5. Efficacy Endpoints:
-
Primary: Tumor volume will be measured twice weekly using digital calipers (Volume = (Length x Width²)/2). The primary endpoint is tumor growth inhibition (TGI).
-
Secondary:
-
Body weight will be recorded twice weekly as a measure of toxicity.
-
Overall survival will be monitored.
-
At the end of the study, tumors will be excised for biomarker analysis (e.g., Western blot for HER2, Raf1, Akt, and apoptosis markers).
-
6. Statistical Analysis:
-
Tumor growth curves will be analyzed using a two-way ANOVA.
-
Endpoint tumor volumes and weights will be compared using a one-way ANOVA with post-hoc tests.
-
Survival data will be analyzed using Kaplan-Meier curves and log-rank tests.
Data Presentation: Proposed Experimental Groups
| Group | Treatment | Dose | Route of Administration | Frequency | Number of Animals (n) |
| 1 | Vehicle Control | - | Intraperitoneal (IP) | Daily | 10 |
| 2 | This compound | 25 mg/kg | Intraperitoneal (IP) | Daily | 10 |
| 3 | This compound | 50 mg/kg | Intraperitoneal (IP) | Daily | 10 |
| 4 | Standard of Care (e.g., Paclitaxel) | 10 mg/kg | Intravenous (IV) | Weekly | 10 |
Experimental Workflow Visualization
References
YK-11 in Focus: A Comparative Analysis of a Novel SARM's Pharmacokinetic and Pharmacodynamic Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic and pharmacodynamic properties of YK-11, a synthetic steroidal selective androgen receptor modulator (SARM). Due to the limited availability of peer-reviewed clinical data for YK-11, this guide also presents a comparison with two well-characterized non-steroidal SARMs, Ostarine (Enobosarm) and Ligandrol (LGD-4033), to offer a broader context for its evaluation. The information herein is intended for research and informational purposes only.
Executive Summary
YK-11 is a unique SARM that exhibits a dual mechanism of action as a partial agonist of the androgen receptor (AR) and a potent myostatin inhibitor. This dual action suggests a potential for significant anabolic effects in muscle and bone tissue. However, a comprehensive understanding of its pharmacokinetic and pharmacodynamic profile is hindered by a notable scarcity of formal human studies. In contrast, Ostarine and Ligandrol have undergone more extensive preclinical and clinical evaluation, providing a more robust dataset for comparison.
Pharmacokinetic Properties: A Comparative Overview
The pharmacokinetic profile of a compound dictates its absorption, distribution, metabolism, and excretion (ADME), which are critical parameters for determining dosing regimens and predicting potential drug interactions. While comprehensive human data for YK-11 is not available in peer-reviewed literature, some information has been extrapolated from in vivo animal studies and anecdotal reports.
| Parameter | YK-11 | Ostarine (Enobosarm) | Ligandrol (LGD-4033) |
| Bioavailability | Not formally determined in humans. | High oral bioavailability in rats (100%).[1] | Not formally determined in humans, but oral administration is effective. |
| Half-life | Estimated to be 6-12 hours (anecdotal). | Approximately 14-24 hours.[1] | 24 to 36 hours.[2][3] |
| Metabolism | Substantially metabolized in vivo. Intact YK-11 was not detected in urine in a rat study. Fourteen deuterated urinary metabolites were identified, including unconjugated, glucuronidated, and sulfoconjugated forms.[4][5][6] | Metabolized by CYP3A4, UGT1A1, and UGT2B7. The main metabolite is enobosarm glucuronide.[1] | Information on specific metabolic pathways is limited in the provided results. |
| Excretion | Primarily excreted as metabolites in urine. Unconjugated metabolites were detected for up to 24 hours, while glucuronidated and sulfated metabolites were traceable for more than 48 hours in rats.[4][5][6] | Excreted in feces (70%) and urine (21-25%) in rats.[1] | Information on excretion routes is not detailed in the provided results. |
Pharmacodynamic Properties: Mechanism of Action and Effects
The pharmacodynamics of a drug describe its mechanism of action and the physiological effects it produces. YK-11's unique dual mechanism sets it apart from many other SARMs.
| Feature | YK-11 | Ostarine (Enobosarm) | Ligandrol (LGD-4033) |
| Mechanism of Action | Partial agonist of the androgen receptor. Potent myostatin inhibitor through the induction of follistatin expression.[7] | Selective androgen receptor modulator (SARM).[1] | Selective androgen receptor modulator (SARM) with high affinity and selectivity for the androgen receptor.[2][3] |
| Anabolic Effects | In vitro studies in C2C12 myoblasts show greater potency than dihydrotestosterone (DHT) in promoting muscle cell differentiation.[8] | Increases lean body mass.[9] | Dose-dependently increases lean body mass.[3][9][10] |
| Androgenic Effects | In vitro studies suggest minimal androgenic effects on non-muscle tissue.[7] | Designed to have reduced androgenic properties compared to traditional anabolic steroids. | Designed to be tissue-selective with reduced androgenic activity. |
| Effects on Bone | In vitro studies show it up-regulates osteoblastic proliferation and differentiation in MC3T3-E1 cells.[11] | Being investigated for the treatment of osteoporosis. | Being investigated for the treatment of osteoporosis.[2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: Signaling pathway of YK-11 in muscle cells.
Caption: General experimental workflow for SARM development.
Experimental Protocols
Detailed experimental protocols for YK-11 are not extensively published in peer-reviewed literature. However, based on the available studies for YK-11 and other SARMs, the following methodologies are representative of the research in this field.
In Vitro Myogenic Differentiation Assay (C2C12 cells)
-
Cell Culture: C2C12 myoblast cells are cultured in a growth medium (e.g., DMEM with 10% fetal bovine serum).
-
Differentiation Induction: To induce differentiation, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum) containing the test compound (e.g., YK-11, DHT) at various concentrations or a vehicle control.
-
Analysis: After a specified incubation period (e.g., 48-72 hours), cells are fixed and stained for myogenic markers such as myosin heavy chain (MHC) using immunocytochemistry. The differentiation index is calculated as the percentage of nuclei in MHC-positive cells relative to the total number of nuclei. Gene expression of myogenic regulatory factors (e.g., MyoD, myogenin) can be quantified using RT-qPCR.
In Vivo Metabolism Study in Rats
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Compound Administration: A deuterated version of the SARM (e.g., YK-11-d6) is administered orally or intravenously to facilitate metabolite identification.
-
Sample Collection: Urine and feces are collected at specified time intervals post-administration (e.g., 0-24h, 24-48h).
-
Sample Preparation: Urine samples are often treated with β-glucuronidase and arylsulfatase to hydrolyze conjugated metabolites. Samples are then extracted using solid-phase extraction (SPE).
-
Analysis: Metabolites are identified and characterized using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-high-resolution mass spectrometry (LC-HRMS).
Human Clinical Trial for Pharmacokinetics and Safety (Example based on LGD-4033)[3][10]
-
Study Design: A randomized, double-blind, placebo-controlled, ascending-dose study.
-
Participants: Healthy young men are recruited.
-
Intervention: Participants receive a single daily oral dose of the SARM (e.g., 0.1, 0.3, or 1.0 mg LGD-4033) or a placebo for a specified duration (e.g., 21 days).
-
Pharmacokinetic Analysis: Blood samples are collected at various time points after dosing to determine the plasma concentration of the drug and its metabolites. Pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC) are calculated.
-
Safety and Pharmacodynamic Assessments: Safety is monitored through adverse event reporting, clinical laboratory tests (e.g., liver enzymes, lipid profiles), vital signs, and electrocardiograms (ECGs). Pharmacodynamic effects on lean body mass, muscle strength, and hormone levels (e.g., testosterone, SHBG) are also assessed.
Limitations and Future Directions
The primary limitation in providing a comprehensive guide on YK-11 is the lack of robust, peer-reviewed human clinical trial data. The majority of the available information is derived from preclinical studies and anecdotal reports, which may not be representative of its effects in humans. Future research should focus on well-designed clinical trials to definitively establish the pharmacokinetic and pharmacodynamic profile of YK-11, as well as its safety and efficacy for any potential therapeutic applications. Such studies are crucial for moving this compound from the realm of experimental research to a potential therapeutic agent.
References
- 1. Enobosarm - Wikipedia [en.wikipedia.org]
- 2. Ligandrol - Wikipedia [en.wikipedia.org]
- 3. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fis.dshs-koeln.de [fis.dshs-koeln.de]
- 5. researchgate.net [researchgate.net]
- 6. Studies on the in vivo metabolism of the SARM YK11: Identification and characterization of metabolites potentially useful for doping controls. | Semantic Scholar [semanticscholar.org]
- 7. YK-11 - Wikipedia [en.wikipedia.org]
- 8. medkoo.com [medkoo.com]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 10. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Assessing the Specificity of YK5: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a compound is paramount to predicting its efficacy and potential off-target effects. This guide provides a detailed comparison of YK5, a potent Hsp70 inhibitor, with alternative compounds, supported by experimental data and methodologies. While initial interest may lie in the direct kinase inhibition profile of this compound, it is crucial to note that this compound's primary mechanism of action is not direct kinase inhibition, but rather the disruption of the Hsp70/Hsp90 chaperone machinery, leading to the degradation of various client proteins, including several kinases.
This guide will delve into the specificity of this compound as an Hsp70 inhibitor and compare its indirect effects on kinase signaling pathways with those of Selective Androgen Receptor Modulators (SARMs), a class of compounds also known to influence kinase signaling, albeit through different mechanisms.
Molecular Profile: this compound vs. Selective Androgen Receptor Modulators (SARMs)
The specificity of a compound is defined by its binding affinity to its intended target versus other molecules. In the case of this compound, its primary targets are cytosolic Hsp70s.[1] Its effect on kinases is a downstream consequence of Hsp70 inhibition. In contrast, SARMs are designed to selectively bind to the androgen receptor (AR), but they can also exert off-target effects, including the modulation of kinase signaling pathways.
| Feature | This compound | Selective Androgen Receptor Modulators (SARMs) |
| Primary Target | Heat shock protein 70 (Hsp70) | Androgen Receptor (AR) |
| Mechanism of Action | Binds to an allosteric pocket in the ATP-binding domain of Hsp70, interfering with the Hsp70/Hsp90 chaperone cycle.[2] | Act as agonists, partial agonists, or antagonists of the AR in a tissue-selective manner. |
| Effect on Kinases | Indirectly causes the degradation of Hsp90 client kinases such as HER2, Raf-1, and Akt.[1][2] | Can modulate various kinase signaling pathways, such as p38 MAPK and ERK, in a manner distinct from natural androgens.[3] |
| Therapeutic Potential | Anti-cancer agent.[1][2] | Treatment of muscle wasting, osteoporosis, and certain types of cancer.[4] |
| Known Off-Target Concerns | Potential for broad effects due to the ubiquitous nature of Hsp70, which could affect healthy cells.[5] | Off-target effects on various signaling pathways, with the full extent of kinase interactions not fully elucidated for all compounds. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches to assess specificity, the following diagrams are provided.
References
- 1. Anti-cancer effects of targeting Hsp70 in tumor stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinome scan HNK binding assay [bio-protocol.org]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Potassium (5S)-5-hydroxydecanoate (yk5)
This document provides crucial safety, handling, and disposal information for Potassium (5S)-5-hydroxydecanoate, referred to herein as yk5. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper environmental stewardship.
Chemical Identification and Properties
Potassium (5S)-5-hydroxydecanoate is an organic potassium salt. While a specific Safety Data Sheet (SDS) for a product named "this compound" is not publicly available, the disposal procedures should be based on the chemical properties of organic potassium salts and related compounds.
Chemical Data:
| Property | Value |
| Chemical Name | potassium; (5S)-5-hydroxydecanoate |
| Molecular Formula | C₁₀H₁₉KO₃ |
| Primary Hazard | Potential irritant. As with many organic salts, fine dust may be irritating to the respiratory system. |
| Known Biological Activity | Blocker of mitochondrial ATP-sensitive potassium (mitoKATP) channels. |
Proper Disposal Procedures
Due to the lack of a specific Safety Data Sheet for "this compound," a conservative approach to disposal is required, treating it as a potentially hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. It should be collected in a dedicated, clearly labeled hazardous waste container.
-
Containerization: Use a well-sealed, chemically resistant container for collecting solid and liquid waste containing this compound. The container must be in good condition and compatible with organic salts.
-
Labeling: Label the waste container clearly as "Hazardous Waste: Potassium (5S)-5-hydroxydecanoate" and include the date of waste accumulation.
-
Liquid Waste:
-
Aqueous solutions of this compound should not be disposed of down the drain.
-
Collect all liquid waste containing this compound in a designated, sealed container.
-
-
Solid Waste:
-
Collect solid this compound waste, including contaminated personal protective equipment (PPE) like gloves and weighing papers, in a sealed, puncture-resistant container.
-
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company.[1] Follow all local, state, and federal regulations for hazardous waste disposal.[2]
-
Empty Containers: Empty containers that held this compound should be treated as hazardous waste and disposed of accordingly.[2]
General Precautions for Similar Potassium Compounds:
-
Avoid contact with strong acids, as this may cause a reaction.
-
Alkali metals and their salts should be handled with care to prevent contact with water if they are in a reactive form.[1] While this organic salt is less reactive than elemental potassium, caution is still advised.
-
Some non-hazardous potassium salts may be acceptable for regular trash disposal if they are not contaminated and are in a solid, stable form.[3] However, given the biological activity of this compound, it is prudent to manage it as hazardous waste.
Experimental Protocols
While a specific, detailed experimental protocol for this compound is not available, a general workflow for studying its effects on mitochondrial function in a laboratory setting is provided below.
General Experimental Workflow for Investigating the Effect of this compound on Mitochondrial Respiration:
This protocol outlines the typical steps to assess the impact of a mitoKATP channel inhibitor on isolated mitochondria.
Caption: Experimental workflow for assessing the impact of this compound on mitochondrial respiration.
Signaling Pathway
Potassium (5S)-5-hydroxydecanoate (this compound) is known to act as an inhibitor of the mitochondrial ATP-sensitive potassium (mitoKATP) channel. The following diagram illustrates the putative signaling pathway affected by this inhibition.
Caption: Putative signaling pathway affected by the inhibition of the mitoKATP channel by this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
